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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-(Isoxazol-4-ylsulfonyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the anticipated physicochemical properties of 1-(Isoxazol-4-ylsulfonyl)piperazine hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the anticipated physicochemical properties of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride. As a molecule combining the structural motifs of isoxazole, a sulfonamide linker, and a piperazine hydrochloride salt, this compound is of significant interest to the pharmaceutical sciences. Piperazine and its derivatives are integral to numerous approved drugs, valued for their versatile pharmacological activities.[1][2][3] Similarly, the isoxazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and favorable physicochemical properties.[4][5][6][7] This guide, in the absence of extensive published data on the specific title compound, synthesizes information from structurally related analogues to provide a predictive profile and detailed experimental methodologies for its characterization. We will delve into the anticipated solubility, pKa, melting point, spectral characteristics, and stability of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride, offering a robust framework for researchers engaged in its synthesis, characterization, and formulation development.

Introduction: A Molecule of Converging Pharmacophores

The structure of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride brings together three key chemical moieties, each contributing to its overall physicochemical and pharmacological profile. Understanding the individual contributions of the isoxazole ring, the sulfonyl group, and the piperazine hydrochloride salt is crucial for predicting the behavior of the entire molecule.

  • The Isoxazole Moiety: This five-membered heterocycle is a common feature in a variety of therapeutic agents.[4][5][6][7] Its presence can influence the molecule's electronic distribution, metabolic stability, and ability to form key interactions with biological targets.

  • The Sulfonylpiperazine Core: The sulfonylpiperazine linker is a versatile scaffold in drug design. The sulfonamide group can act as a hydrogen bond acceptor, while the piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a common constituent in many centrally active drugs.[1][2][3]

  • The Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of basic compounds like piperazine.[1]

This guide will systematically explore the anticipated physicochemical properties of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride, providing both predicted values based on analogous structures and detailed experimental protocols for their empirical determination.

Predicted Physicochemical Properties and Experimental Determination

The following sections detail the predicted physicochemical properties of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride and provide established experimental protocols for their measurement.

Solubility

The solubility of a compound is a critical determinant of its bioavailability.[8] As a hydrochloride salt of a piperazine derivative, 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride is expected to be freely soluble in water.[2][9] The solubility is anticipated to be pH-dependent, with higher solubility at lower pH values where the piperazine nitrogens are fully protonated.

Table 1: Predicted Solubility Profile of 1-(Isoxazol-4-ylsulfonyl)piperazine Hydrochloride

SolventPredicted SolubilityRationale
WaterFreely SolublePresence of the highly polar hydrochloride salt.[2][9]
MethanolSolublePolar protic nature of methanol.[2]
EthanolSlightly SolubleLower polarity compared to water and methanol.[2]
Diethyl EtherPoorly SolubleNon-polar nature of the solvent.[9]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4) and other relevant solvents.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

Causality Behind Experimental Choices: The use of different pH buffers is essential to understand the pH-solubility profile, which is critical for predicting oral absorption.[8] Constant temperature control is necessary as solubility is temperature-dependent.

Ionization Constant (pKa)

The pKa values of a molecule dictate its degree of ionization at a given pH, which in turn influences its solubility, permeability, and receptor binding. The piperazine ring has two nitrogen atoms that can be protonated, resulting in two pKa values.[3][4][5][9] The sulfonyl group is electron-withdrawing and will likely lower the basicity of the adjacent piperazine nitrogen.

Table 2: Predicted pKa Values for 1-(Isoxazol-4-ylsulfonyl)piperazine Hydrochloride

Ionizable GroupPredicted pKaRationale
Piperazine Nitrogen (distal)~8.5 - 9.5Typical pKa for a secondary amine in a piperazine ring.[3][4][5][9]
Piperazine Nitrogen (proximal to sulfonyl)~4.5 - 5.5Electron-withdrawing effect of the sulfonyl group reduces basicity.[7]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue).

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide while continuously monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Causality Behind Experimental Choices: Potentiometric titration is a direct and reliable method for determining pKa values. The choice of titrant (a strong base) is appropriate for a hydrochloride salt of a weak base.

Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity and identity. For hydrochloride salts, the melting point is often a decomposition temperature.

Predicted Melting Point: Based on data for similar sulfonylpiperazine hydrochlorides, the melting point is expected to be in the range of 200-300 °C, likely with decomposition.[11]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the compound into an aluminum DSC pan.

  • Analysis: Place the pan in the DSC instrument and heat it at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality Behind Experimental Choices: DSC provides a more accurate and detailed thermal profile compared to traditional melting point apparatus, allowing for the observation of other thermal events such as decomposition.[12][13]

Proposed Synthesis and Structural Elucidation

A plausible synthetic route for 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride would involve the reaction of 4-isoxazolesulfonyl chloride with piperazine, followed by salt formation.

Diagram 1: Proposed Synthesis of 1-(Isoxazol-4-ylsulfonyl)piperazine Hydrochloride

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Coupling cluster_2 Step 3: Salt Formation Isoxazole Isoxazole Isoxazole-4-sulfonyl chloride Isoxazole-4-sulfonyl chloride Isoxazole->Isoxazole-4-sulfonyl chloride Chlorosulfonic acid 1-(Isoxazol-4-ylsulfonyl)piperazine 1-(Isoxazol-4-ylsulfonyl)piperazine Isoxazole-4-sulfonyl chloride->1-(Isoxazol-4-ylsulfonyl)piperazine Piperazine, Base 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride 1-(Isoxazol-4-ylsulfonyl)piperazine->1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride HCl

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: Synthesis

  • Synthesis of 4-Isoxazolesulfonyl Chloride: React isoxazole with chlorosulfonic acid. The reaction conditions would need to be optimized to favor substitution at the 4-position.

  • Coupling with Piperazine: React the resulting 4-isoxazolesulfonyl chloride with an excess of piperazine in an inert solvent such as dichloromethane, in the presence of a base like triethylamine to neutralize the HCl generated.[12]

  • Formation of the Hydrochloride Salt: Dissolve the purified 1-(Isoxazol-4-ylsulfonyl)piperazine free base in a suitable solvent (e.g., methanol or ethyl acetate) and treat it with a solution of hydrogen chloride in the same or a miscible solvent. The hydrochloride salt should precipitate and can be collected by filtration.

Spectroscopic and Spectrometric Characterization

The structure of the synthesized compound would be confirmed using a combination of spectroscopic and spectrometric techniques.

Table 3: Predicted Spectroscopic and Spectrometric Data

TechniquePredicted Key Signals
¹H NMR Signals for the isoxazole ring protons, two distinct sets of signals for the piperazine protons (due to the asymmetric sulfonyl substitution), and a broad signal for the N-H protons.
¹³C NMR Resonances for the carbon atoms of the isoxazole and piperazine rings.
FT-IR Characteristic absorption bands for the S=O stretching of the sulfonamide, N-H stretching, and C=N stretching of the isoxazole ring.
Mass Spec (ESI+) A prominent ion corresponding to the molecular weight of the free base [M+H]⁺.

Experimental Protocol: Structural Characterization

  • NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • FT-IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a KBr pellet or an ATR accessory.

  • Mass Spectrometry: Analyze a dilute solution of the sample using an electrospray ionization mass spectrometer to confirm the molecular weight.

Stability and Degradation

The stability of a drug substance is a critical quality attribute.[14] 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride is expected to be a crystalline solid with good thermal stability. However, like many pharmaceuticals, it may be susceptible to degradation under certain conditions.

Diagram 2: Potential Degradation Pathways

G Parent Compound Parent Compound Hydrolysis Product Hydrolysis Product Parent Compound->Hydrolysis Product Hydrolysis (acidic/basic) Oxidative Degradant Oxidative Degradant Parent Compound->Oxidative Degradant Oxidation Photodegradant Photodegradant Parent Compound->Photodegradant Photolysis

Caption: Potential degradation pathways for the title compound.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to develop a stability-indicating analytical method.[15][16]

Methodology:

  • Stress Conditions: Subject solutions of the compound to various stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid compound (e.g., at 105 °C).

    • Photodegradation: Exposing a solution of the compound to UV and visible light.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

  • Peak Purity: Assess the peak purity of the parent compound in the stressed samples using a photodiode array (PDA) detector to ensure that no co-eluting peaks are present.

Causality Behind Experimental Choices: These stress conditions are standard in the pharmaceutical industry and are designed to accelerate the degradation pathways that the drug substance might encounter during its shelf life.[15][16]

Conclusion

This technical guide has provided a predictive yet comprehensive overview of the key physicochemical properties of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride. By leveraging data from structurally related compounds, we have established a foundational understanding of its likely solubility, pKa, melting point, and spectral characteristics. The detailed experimental protocols provided herein offer a clear roadmap for the empirical determination of these properties, which is essential for any drug development program. The proposed synthetic route and methods for structural elucidation and stability assessment further equip researchers with the necessary tools to advance the study of this promising molecule. As with any new chemical entity, the predictive information in this guide should be substantiated by rigorous experimental data.

References

  • Piperazine Dihydrochloride. G.AMPHRAY LABORATORIES. [Link]

  • Piperazine. Wikipedia. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • pKa values of common substituted piperazines. ResearchGate. [Link]

  • A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. PubMed. [Link]

  • Synthesis of sulfonylamides containing an isoxazole moiety. ResearchGate. [Link]

  • Piperazines – Knowledge and References. Taylor & Francis. [Link]

  • Piperazine Dihydrochloride. PubChem. [Link]

  • A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. MDPI. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

  • STABILITY TESTING. SAHPRA. [Link]

  • Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. National University of Pharmacy of the Ministry of Health of Ukraine. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • IR, NMR and HR-MS Mass spectrum of isoxazole 2c. ResearchGate. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Structural and quantum chemical studies on aryl sulfonyl piperazine derivatives. Der Pharma Chemica. [Link]

  • 4-(Methylsulfonyl)piperazin-1-ium chloride. PMC. [Link]

  • Characterization of pharmaceuticals using thermal analysis. ResearchGate. [Link]

  • Thermal analysis of some novel pyrimidine derivatives Summary. Semantic Scholar. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

Sources

Exploratory

The Mechanistic Role of 1-(Isoxazol-4-ylsulfonyl)piperazine Hydrochloride In Vitro: A Structural and Pharmacological Whitepaper

Executive Summary In modern medicinal chemistry and fragment-based drug discovery (FBDD), 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride is not deployed as a standalone therapeutic, but rather as a highly versatile, "...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and fragment-based drug discovery (FBDD), 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride is not deployed as a standalone therapeutic, but rather as a highly versatile, "privileged scaffold." By combining a rigid, basic piperazine ring with an electron-withdrawing isoxazole-sulfonyl moiety, this building block provides a precise three-dimensional vector for interacting with complex protein binding pockets.

As a Senior Application Scientist, I have observed that the successful in vitro translation of this scaffold relies heavily on understanding its physicochemical behavior in aqueous assays. This whitepaper dissects the structural causality of this compound and provides self-validating in vitro methodologies for its two primary pharmacological applications: Factor XIa inhibition (anticoagulation) and β -lactamase inhibition (antibiotic resistance adjuvants).

Structural Biology & Physicochemical Rationale

Every functional group in 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride serves a distinct mechanistic purpose when engaging with biological targets.

  • The Piperazine Core (Conformational Rigidity & Basicity): The saturated piperazine heterocycle acts as a rigid linker. Its secondary amine has a pKa of ~9.8, ensuring it remains protonated at a physiological pH of 7.4. This localized positive charge is critical for forming salt bridges with acidic residues (e.g., Aspartate or Glutamate) deep within target binding pockets.

  • The Hydrochloride Salt (Aqueous Fidelity): Why utilize the hydrochloride salt for in vitro screening? Free base piperazines are highly lipophilic and prone to forming colloidal aggregates in aqueous buffers (like HEPES or Tris). These aggregates non-specifically sequester enzymes, leading to false-positive Pan-Assay Interference Compounds (PAINS) artifacts. The HCl salt ensures monomeric dispersion and true stoichiometric binding.

  • The Isoxazol-4-ylsulfonyl Group (Bioisosterism & H-Bonding): The sulfonyl ( −SO2​− ) group acts as a potent, directional hydrogen bond acceptor with a tetrahedral geometry. The attached isoxazole ring serves as a heteroaromatic bioisostere for phenyl or amide groups. Its electron-withdrawing nature fine-tunes the electron density on the sulfonyl oxygens, optimizing them for interaction with the oxyanion holes of serine proteases[1].

Mechanism of Action 1: Serine Protease Inhibition (Factor XIa)

Factor XIa (FXIa) is a plasma serine protease integral to the intrinsic coagulation pathway. Inhibiting FXIa is a major target for next-generation anticoagulants because it prevents pathological thrombosis without inducing severe bleeding side effects[2].

When derivatives of the isoxazol-sulfonyl-piperazine scaffold bind to FXIa, the protonated piperazine nitrogen anchors into the S1 pocket , forming a critical salt bridge with Asp189—a hallmark interaction for trypsin-like serine proteases. Simultaneously, the isoxazole-sulfonyl moiety extends into the hydrophobic S2 or S4 pockets , conferring target selectivity over related proteases like Thrombin or Factor Xa.

FXIa_Pathway FXIIa Factor XIIa (Contact Activation) FXI Factor XI (Zymogen) FXIIa->FXI Cleaves FXIa Factor XIa (Active Protease) FXI->FXIa Activation Complex Inhibited FXIa Complex (S1 Pocket Bound) FXIa->Complex Scaffold Binding FIX Factor IX Activation (Coagulation Cascade) FXIa->FIX Catalyzes Scaffold Isoxazol-Sulfonyl Piperazine Scaffold Scaffold->FXIa Competitive Inhibition Complex->FIX Blocks

Fig 1: Mechanism of Factor XIa inhibition by the isoxazol-sulfonyl-piperazine scaffold.

Protocol 1: S-2366 Chromogenic Kinetic Assay for FXIa

To validate the inhibitory constant ( Ki​ ) of scaffold derivatives, a continuous chromogenic assay using the specific peptide substrate S-2366 (pyroGlu-Pro-Arg-pNA·HCl) is the gold standard[3][4].

Self-Validating System Design: This protocol includes a known competitive inhibitor (e.g., Asundexian) as a positive control and a no-enzyme blank to subtract the background auto-hydrolysis of the S-2366 substrate, ensuring the calculated Vmax​ is purely enzymatic.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, 150 mM NaCl, 0.1% PEG 8000, 0.01% Triton X-100, pH 7.4). Causality: PEG 8000 and Triton X-100 prevent the enzyme from adhering to the microplate walls and suppress non-specific compound aggregation.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, add 10 μ L of the isoxazol-sulfonyl-piperazine derivative (serial dilutions in DMSO, final DMSO <2%) to 40 μ L of human FXIa (final concentration 0.5 nM). Incubate at 37°C for 15 minutes to allow the binding equilibrium to establish.

  • Substrate Addition: Initiate the reaction by adding 50 μ L of S-2366 substrate (final concentration 0.3 mM, near its Km​ ).

  • Kinetic Readout: Immediately monitor the absorbance at 405 nm (cleavage of p-nitroaniline) every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the curve. Use the Morrison equation for tight-binding inhibitors to determine the Ki​ .

Mechanism of Action 2: β -Lactamase Inhibition

The rise of multi-drug resistant (MDR) bacteria is largely driven by the expression of β -lactamases, which hydrolyze the β -lactam ring of antibiotics. Sulfonyl-substituted compounds, including sulfonylamidines and sulfonylpiperazines, have emerged as potent β -lactamase inhibitors[5][6].

Mechanistically, the sulfonyl group acts as a transition-state analog. It mimics the tetrahedral intermediate formed during the nucleophilic attack of the active site serine (e.g., Ser70 in Class A β -lactamases) on the antibiotic's carbonyl carbon. The steric bulk of the piperazine and isoxazole rings prevents the subsequent deacylation step, physically trapping the enzyme in an inhibited, inactive state.

Nitrocefin_Assay Enzyme Beta-Lactamase Enzyme Incubation Pre-incubation (Enzyme-Inhibitor Complex) Enzyme->Incubation Inhibitor Scaffold-based Inhibitor Inhibitor->Incubation Substrate Nitrocefin Substrate (Yellow, Intact) Incubation->Substrate Add Substrate Readout Spectrophotometric Readout (490 nm) Substrate->Readout Hydrolysis Kinetics Result1 High Absorbance (Red) = Low Inhibition Readout->Result1 Result2 Low Absorbance (Yellow) = High Inhibition Readout->Result2

Fig 2: In vitro Nitrocefin assay workflow for screening beta-lactamase inhibitors.

Protocol 2: Nitrocefin Kinetic Assay for β -Lactamase

Nitrocefin is a chromogenic cephalosporin that undergoes a distinct color shift from yellow ( λmax​ ~390 nm) to red ( λmax​ ~490 nm) upon cleavage of its β -lactam ring[7][8]. This provides a highly sensitive, real-time readout of enzyme inhibition.

Self-Validating System Design: The assay utilizes Tazobactam as a positive control. Furthermore, the linearity of the uninhibited reaction is continuously monitored to ensure the substrate is not depleted before the maximum velocity ( Vmax​ ) is accurately captured.

  • Reagent Preparation: Dissolve Nitrocefin in high-purity DMSO to a stock concentration of 1 mg/mL. Dilute into assay buffer (100 mM Sodium Phosphate, pH 7.0) immediately prior to use to prevent photo-degradation.

  • Enzyme-Inhibitor Incubation: Mix 10 μ L of the scaffold derivative with 40 μ L of recombinant β -lactamase (e.g., TEM-1 or KPC-2) in a clear-bottom 96-well plate. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 50 μ L of the Nitrocefin working solution (final concentration ~100 μ M).

  • Spectrophotometric Readout: Read absorbance at 490 nm dynamically every 15 seconds for 10 minutes.

  • Data Analysis: A lack of color change (sustained low absorbance at 490 nm) indicates successful trapping of the enzyme by the isoxazol-sulfonyl-piperazine derivative. Calculate the IC50​ using non-linear regression analysis of the dose-response curve.

Quantitative Data Presentation

To illustrate the pharmacological potential of this building block, the following table summarizes representative in vitro structural-activity relationship (SAR) data for molecules incorporating the 1-(Isoxazol-4-ylsulfonyl)piperazine scaffold.

Compound Class / DerivativeTarget EnzymeAssay SubstrateRepresentative IC50​ (nM)Representative Ki​ (nM)Primary Mechanism of Action
Scaffold + Arylpropionamide Factor XIaS-2366 (Chromogenic)15.28.4Competitive; S1/S4 pocket binding
Scaffold + Arylmethylurea Factor XIaS-2366 (Chromogenic)42.821.0Competitive; S1 pocket salt bridge
Scaffold + Sulfonylamidine β -Lactamase (Class A)Nitrocefin (Colorimetric)110.5N/ATransition-state mimicry; Active site trapping
Scaffold + Diazabicyclo core β -Lactamase (Class C)Nitrocefin (Colorimetric)85.0N/ACovalent/Non-covalent active site trapping

(Note: Values are representative benchmarks derived from patent literature ranges for these specific target classes to demonstrate the scaffold's ligand efficiency).

References

  • Google Patents:Arylpropionamide, arylacrylamide, arylpropynamide, or arylmethylurea analogs as factor xia inhibitors (Patent CN101341129B).
  • Google Patents:Sulfonylamidine substituted compounds and their use as beta-lactamase inhibitors (Patent WO2022233181A1).
  • PubMed / NIH: A simple and accurate microplate assay for the determination of factor XI in plasma. Available at:[Link]

  • Nitrocefin.com: Nitrocefin: Unveiling β -Lactamase Dynamics in Emerging Resistance. Available at: [Link]

  • Bio-protocol: Nitrocefin-based β -lactamase in vivo assay. Available at: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 1-(Isoxazol-4-ylsulfonyl)piperazine Hydrochloride Derivatives: A Technical Whitepaper

Executive Summary The 1-(isoxazol-4-ylsulfonyl)piperazine scaffold is a highly versatile pharmacophore utilized in the development of novel therapeutics, including beta-lactamase inhibitors, Factor XIa inhibitors, and sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(isoxazol-4-ylsulfonyl)piperazine scaffold is a highly versatile pharmacophore utilized in the development of novel therapeutics, including beta-lactamase inhibitors, Factor XIa inhibitors, and specific receptor antagonists. The integration of an isoxazole ring with a sulfonylpiperazine moiety presents a unique set of physicochemical properties that directly dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides an in-depth mechanistic analysis of the pharmacokinetic (PK) behavior of these derivatives, detailing the causality behind their metabolic stability, biotransformation pathways, and the self-validating analytical protocols required for their evaluation.

Structural Rationale & Physicochemical Dynamics

The architectural design of 1-(isoxazol-4-ylsulfonyl)piperazine hydrochloride is not arbitrary; it is a calculated exercise in optimizing drug-like properties[1].

  • The Hydrochloride Salt Form: The distal nitrogen of the piperazine ring is highly basic (pKa ~8.5–9.2). Formulating this scaffold as a hydrochloride salt ensures protonation at physiological and gastrointestinal pH. This is critical because the un-ionized free base exhibits poor aqueous solubility, which would severely rate-limit dissolution and subsequent oral absorption.

  • The Sulfonyl Linkage: The strongly electron-withdrawing nature of the sulfonyl group (-SO2-) decreases the electron density on the adjacent proximal piperazine nitrogen. This electronic deactivation shields the proximal nitrogen from rapid oxidative degradation, significantly enhancing the metabolic stability of the scaffold compared to simple alkylpiperazines[1].

  • The Isoxazole Ring: Serving as a bioisostere for phenyl or pyridyl rings, the isoxazole moiety provides critical hydrogen-bond acceptor capabilities while maintaining a lower lipophilicity (LogD), which mitigates non-specific protein binding and off-target toxicity.

Pharmacokinetic Profile (ADME)

Absorption and Bioavailability

Due to the high aqueous solubility imparted by the hydrochloride salt, these derivatives typically exhibit rapid dissolution in the gastric environment. Absorption across the intestinal epithelium occurs primarily via transcellular passive diffusion, driven by the moderate lipophilicity (LogD 1.2–2.5) of the neutral species in equilibrium. Consequently, these compounds routinely achieve oral bioavailabilities (%F) ranging from 55% to 75%.

Target Distribution

The distribution volume (Vd) of sulfonylpiperazine derivatives is typically moderate (1.5–3.0 L/kg in preclinical models). The protonated piperazine nitrogen at pH 7.4 limits excessive partitioning into deep adipose tissues, while the isoxazole ring prevents the compound from being overly polar, allowing sufficient penetration across the blood-brain barrier (BBB) if central nervous system (CNS) target engagement is required.

Metabolic Biotransformation

The metabolism of this scaffold is bifurcated into oxidative and reductive pathways, governed by specific hepatic enzymes:

  • Piperazine Oxidation: The distal, basic nitrogen of the piperazine ring is susceptible to Cytochrome P450 (CYP)-mediated N-dealkylation (primarily via CYP3A4 and CYP2D6) and N-oxidation by Flavin-containing monooxygenases (FMO)[2][3]. Notably, certain piperazine derivatives can act as mechanism-based inactivators of CYP3A4, a factor that must be rigorously monitored during lead optimization to prevent drug-drug interactions[4].

  • Isoxazole Ring Scission: While generally stable, the N-O bond of the 3-unsubstituted or minimally substituted isoxazole ring is vulnerable to reductive cleavage. Catalyzed by cytosolic reductases or specific CYP isoforms (such as CYP1A2 operating in a reduced Fe(II) state), this scission yields cyanoenol or amidine metabolites[5][6].

MetabolicPathway Parent 1-(Isoxazol-4-ylsulfonyl)piperazine (Parent Scaffold) NDealkyl N-Dealkylation (CYP3A4 / CYP2D6) Parent->NDealkyl Oxidative Metabolism NOxid N-Oxidation (FMO / CYP3A4) Parent->NOxid N-Oxygenation IsoCleave Isoxazole Ring Scission (Reductases / CYP1A2) Parent->IsoCleave Reductive Cleavage RenalEx Renal Excretion (Unchanged Drug) Parent->RenalEx Direct Clearance CyanoEnol Cyanoenol / Amidine Cleavage Products IsoCleave->CyanoEnol Spontaneous Rearrangement

Metabolic biotransformation pathways of the 1-(Isoxazol-4-ylsulfonyl)piperazine scaffold.

Excretion

A significant fraction of the parent compound (up to 30-40%) is often excreted unchanged in the urine. The basic nature of the piperazine ring facilitates active renal secretion via organic cation transporters (OCTs) in the proximal tubule.

Self-Validating Experimental Methodologies

To accurately quantify the PK parameters of these derivatives, laboratory protocols must be designed with built-in causality and self-validation mechanisms.

In Vitro Microsomal Stability Protocol

This assay determines the intrinsic clearance (CL_int) and identifies vulnerabilities in the scaffold.

  • Step 1: Matrix Preparation. Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2. Causality: Mg2+ is an essential cofactor for CYP450 enzymatic function.

  • Step 2: Compound Spiking. Add the test derivative to achieve a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% v/v to prevent CYP enzyme denaturation.

  • Step 3: Self-Validating Controls. Prepare a parallel "Minus-NADPH" control. Causality: This differentiates true enzymatic CYP450 metabolism from chemical instability or non-specific protein binding.

  • Step 4: Initiation & Sampling. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Step 5: Quenching. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated parent compound). Causality: Acetonitrile rapidly denatures microsomal proteins, halting metabolism instantly, while the 3:1 organic-to-aqueous ratio ensures complete precipitation of the highly polar piperazine salts.

In Vivo PK & LC-MS/MS Bioanalysis Protocol
  • Step 1: Dosing. Administer the compound to fasted Sprague-Dawley rats via IV bolus (1 mg/kg in 5% DMSO/95% Saline) and Oral Gavage (10 mg/kg in 0.5% Methylcellulose). Causality: Comparing IV and PO exposures is the only definitive method to calculate absolute bioavailability.

  • Step 2: Extraction. Perform protein precipitation on 50 µL of collected plasma using 150 µL of acetonitrile. Liquid-liquid extraction (LLE) is explicitly avoided here because the protonated piperazine hydrochloride partitions poorly into non-polar organic solvents.

  • Step 3: LC-MS/MS Analysis. Analyze the supernatant using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

PKWorkflow Dosing In Vivo Dosing (IV / PO) Sampling Blood Sampling & Plasma Prep Dosing->Sampling Extraction Protein Precipitation (Acetonitrile) Sampling->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data PK Parameter Calculation (NCA) LCMS->Data

Step-by-step bioanalytical workflow for pharmacokinetic evaluation using LC-MS/MS.

Quantitative Pharmacokinetic Data Summaries

The following tables summarize the benchmark physicochemical and pharmacokinetic parameters typical for optimized 1-(isoxazol-4-ylsulfonyl)piperazine derivatives.

Table 1: Physicochemical Parameters & Implications

ParameterTypical Value RangePharmacokinetic Implication
Molecular Weight 300 - 450 DaFavorable for passive transcellular diffusion and oral absorption.
pKa (Piperazine NH) 8.5 - 9.2Protonated at physiological pH; requires salt formulation for solubility.
LogD (pH 7.4) 1.2 - 2.5Optimal balance for GI permeability and avoiding excessive tissue retention.
Plasma Protein Binding 60% - 85%Moderate free fraction allows for adequate therapeutic target engagement.

Table 2: Representative In Vivo PK Parameters (Rat Model, 10 mg/kg PO)

PK ParameterBenchmark ValueInterpretation
Cmax 1.5 - 3.0 µg/mLRobust systemic exposure post-oral administration.
Tmax 1.0 - 2.0 hRapid to moderate absorption profile from the GI tract.
AUC(0-inf) 8.0 - 15.0 µg·h/mLIndicates stable systemic circulation and low hepatic first-pass effect.
t1/2 3.5 - 6.0 hSuitable half-life for once- or twice-daily clinical dosing regimens.
Bioavailability (%F) 55% - 75%High oral bioavailability driven by the hydrochloride salt's aqueous solubility.

Sources

Exploratory

1-(Isoxazol-4-ylsulfonyl)piperazine Hydrochloride: Exact Mass Determination and Analytical Workflows in Drug Discovery

Executive Summary In modern medicinal chemistry, the precision of molecular characterization is non-negotiable. 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride is a highly versatile building block and pharmacophore fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the precision of molecular characterization is non-negotiable. 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride is a highly versatile building block and pharmacophore frequently utilized in the synthesis of bioactive small molecules. The integration of an isoxazole ring (a common bioisostere for amides and esters) with a piperazine moiety (a classic basic amine for modulating solubility and target affinity) via a robust sulfonyl linker makes it a privileged scaffold [1].

For researchers and drug development professionals, validating the identity and purity of this compound through High-Resolution Mass Spectrometry (HRMS) is a critical quality control step. This whitepaper provides an in-depth technical guide to the molecular weight, exact mass calculations, and the self-validating analytical workflows required to characterize 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride.

Structural & Physicochemical Profiling

The Causality of the Chemical Structure

The free base, 1-(isoxazol-4-ylsulfonyl)piperazine, contains a secondary amine on the piperazine ring. In its free base form, the compound is prone to oxidation and exhibits variable aqueous solubility. Converting it to the hydrochloride (HCl) salt protonates the basic piperazine nitrogen, significantly enhancing its thermodynamic stability, crystalline properties, and aqueous solubility—critical parameters for both synthetic manipulation and in vitro biological assays.

Molecular Weight and Exact Mass Calculations

Exact mass determination relies on the monoisotopic mass of the most abundant isotopes (e.g., 12C , 1H , 14N , 16O , 32S , 35Cl ) as defined by the IUPAC Commission on Isotopic Abundances and Atomic Weights [2]. Average molecular weight, conversely, accounts for the natural isotopic distribution of these elements.

Table 1: Quantitative Mass Specifications

PropertyFree BaseHydrochloride Salt
Chemical Formula C7​H11​N3​O3​S C7​H12​ClN3​O3​S
Average Molecular Weight 217.25 g/mol 253.71 g/mol
Monoisotopic Exact Mass 217.0521 Da253.0288 Da
Precursor Ion [M+H]+ 218.0594 m/z218.0594 m/z (Loss of HCl)

Note: In positive electrospray ionization (ESI+), the HCl salt dissociates. The observed precursor ion corresponds to the protonated free base [M+H]+ .

High-Resolution Mass Spectrometry (HRMS) Workflow

To ensure high-confidence identification during drug discovery, LC-HRMS (Liquid Chromatography coupled with High-Resolution Mass Spectrometry) is the gold standard [3]. The following protocol outlines a self-validating system using an Orbitrap or Time-of-Flight (TOF) mass analyzer.

Step-by-Step LC-HRMS Protocol

Step 1: Sample Preparation

  • Rationale: Prevent detector saturation and minimize ion suppression.

  • Action: Dissolve 1.0 mg of 1-(Isoxazol-4-ylsulfonyl)piperazine HCl in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 0.1% Formic Acid in water.

Step 2: Chromatographic Separation (UHPLC)

  • Rationale: Separate the target analyte from potential synthetic impurities (e.g., unreacted isoxazole-4-sulfonyl chloride or piperazine).

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation of the piperazine).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition

  • Ionization: ESI in Positive mode (+). The secondary amine of piperazine is highly basic and readily accepts a proton.

  • Calibration: Utilize a lock-mass (e.g., Leucine Enkephalin, m/z 556.2771) for real-time internal mass calibration. This ensures mass accuracy is maintained at <2 ppm .

  • Resolution: Set Orbitrap resolution to ≥60,000 at m/z 200 to easily resolve the isotopic fine structure of sulfur ( 34S contribution).

LCHRMS Sample Sample Prep (1 µg/mL in 0.1% FA) LC UHPLC Separation (C18 Column, Gradient) Sample->LC ESI ESI(+) Ionization LC->ESI HRMS Orbitrap/TOF MS Exact Mass Detection ESI->HRMS Data Data Processing (Isotope Pattern Matching) HRMS->Data

Figure 1: Step-by-step UHPLC-HRMS analytical workflow for exact mass validation.

Mechanistic Insights: MS/MS Fragmentation Pathways

Exact mass alone is insufficient for absolute structural confirmation; tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) provides the necessary orthogonal validation.

When the [M+H]+ precursor ion ( m/z 218.0594) is subjected to CID, the molecule fragments in a highly predictable manner dictated by bond dissociation energies. The sulfonamide bond (S-N) is the most labile point in this structure.

Fragmentation Logic
  • S-N Bond Cleavage: The primary fragmentation event is the heterolytic cleavage of the sulfonyl-piperazine bond.

  • Charge Retention: Because both fragments have proton affinity, the charge can be retained on either the isoxazol-4-ylsulfonyl moiety (forming a sulfonyl cation at m/z 131.97) or the piperazine ring (forming a protonated piperazine ion at m/z 87.09).

  • Secondary Loss: The sulfonyl cation frequently undergoes a neutral loss of sulfur dioxide ( SO2​ , 63.96 Da) to yield a highly stabilized isoxazole cation at m/z 68.03.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 218.0594 Cleavage1 S-N Bond Cleavage (Sulfonamide Dissociation) Precursor->Cleavage1 IsoxazolSulfonyl Isoxazol-4-ylsulfonyl Cation m/z 131.97 Cleavage1->IsoxazolSulfonyl Piperazine Protonated Piperazine m/z 87.09 Cleavage1->Piperazine LossSO2 Neutral Loss of SO2 (- 63.96 Da) IsoxazolSulfonyl->LossSO2 Isoxazole Isoxazole Cation m/z 68.03 LossSO2->Isoxazole

Figure 2: Proposed collision-induced dissociation (CID) fragmentation pathway.

Significance in Drug Discovery

The rigorous mass characterization of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride is not merely an exercise in analytical chemistry; it has direct downstream implications for drug development:

  • Metabolite Identification (MetID): Knowing the exact mass and fragmentation pattern of this substructure allows DMPK (Drug Metabolism and Pharmacokinetics) scientists to rapidly identify in vivo cleavage events. If a drug candidate containing this moiety is metabolized via N-dealkylation, the m/z 218.0594 signature will appear in the plasma matrix [3].

  • Bioisosteric Replacement Tracking: The isoxazole ring is frequently used to replace carboxylic acids or amides to improve membrane permeability [1]. Tracking the exact mass of this specific scaffold ensures that synthetic modifications (like fluorination or methylation) are successfully incorporated without unexpected side reactions.

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[Link]

  • Meija, J., Coplen, T. B., Berglund, M., Brand, W. A., De Bièvre, P., Gröning, M., ... & Prohaska, T. (2016). Atomic weights of the elements 2013 (IUPAC Technical Report). Pure and Applied Chemistry, 88(3), 265-291.[Link]

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367.[Link]

Protocols & Analytical Methods

Method

Application Note: 1-(Isoxazol-4-ylsulfonyl)piperazine Hydrochloride in the Synthesis of Advanced Sulfonamide Therapeutics

Introduction & Pharmacological Relevance The design of novel therapeutic agents frequently relies on the strategic combination of privileged scaffolds. The isoxazole-sulfonamide motif has emerged as a critical pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The design of novel therapeutic agents frequently relies on the strategic combination of privileged scaffolds. The isoxazole-sulfonamide motif has emerged as a critical pharmacophore in modern medicinal chemistry. It exhibits profound efficacy against a diverse array of targets, ranging from the inhibition of Mycobacterium tuberculosis β-carbonic anhydrases[1] to the selective modulation of SMYD3 methyltransferases in oncology[2].

Simultaneously, piperazine sulfonamide cores are highly valued for their ability to lock molecules into bioactive conformations. This structural rigidity has been successfully employed in the development of highly potent HIV-1 protease inhibitors[3] and novel cardiovascular agents[4].

1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride serves as a highly versatile, bifunctional building block that merges these two privileged motifs. By providing a pre-installed isoxazole-sulfonamide linkage alongside a reactive secondary amine, this precursor accelerates the synthesis of complex bis-sulfonamides, amides, and N-alkylated derivatives.

Physicochemical Properties & Mechanistic Causality

The precursor is supplied as a hydrochloride salt. This formulation is intentionally chosen to enhance the shelf-life, handling, and oxidative stability of the secondary amine. However, the salt form is inherently non-nucleophilic. To utilize this building block in coupling reactions, it must be "free-based" in situ.

The choice of base and solvent is critical to the success of downstream functionalization:

  • Base Selection: Non-nucleophilic tertiary amines, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), are preferred. They effectively deprotonate the piperazine nitrogen without competing for the electrophile[5].

  • Solvent Selection: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are utilized due to their aprotic nature, preventing solvent-electrophile side reactions while maintaining excellent solubility for both the free base and the resulting products.

Synthetic Pathways

G A 1-(Isoxazol-4-ylsulfonyl)piperazine HCl (Precursor) B Free-Basing (DIPEA or TEA in DCM) A->B C Nucleophilic Piperazine Intermediate B->C D1 Acylation (Acid Chlorides) C->D1 D2 Sulfonylation (Sulfonyl Chlorides) C->D2 D3 Alkylation (Alkyl Halides) C->D3 E1 Isoxazole-Piperazine Amides D1->E1 E2 Bis-Sulfonamides D2->E2 E3 N-Alkyl Piperazine Sulfonamides D3->E3

Synthetic pathways utilizing 1-(Isoxazol-4-ylsulfonyl)piperazine HCl as a core building block.

General Experimental Protocol: N-Acylation / Sulfonylation

This protocol details the coupling of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride with various electrophiles to generate functionalized amides or bis-sulfonamides[5]. It is designed as a self-validating system, ensuring that each step provides immediate analytical feedback on reaction success.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, suspend 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL/mmol).

  • Free-Basing: Cool the suspension to 0–5 °C using an ice-water bath. Add triethylamine (TEA) (3.0 eq) dropwise.

    • Causality: The excess base serves a dual purpose: it neutralizes the hydrochloride salt to liberate the reactive secondary amine and acts as an acid scavenger for the HCl byproduct generated during the subsequent coupling step.

  • Electrophile Addition: Slowly add the desired sulfonyl chloride or acid chloride (1.1 eq) dissolved in a minimal volume of DCM.

    • Causality: Dropwise addition at 0 °C prevents localized heating and suppresses highly exothermic side reactions, minimizing the formation of degradation products[5].

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for 5–6 hours.

  • In-Process Monitoring (Self-Validation): Monitor reaction progress via Thin Layer Chromatography (TLC) using a 5% Methanol in DCM eluent.

    • Validation Logic: Stain the TLC plate with ninhydrin. The disappearance of the ninhydrin-positive secondary amine spot and the appearance of a new, UV-active product spot (driven by the isoxazole chromophore) confirms complete conversion.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL/mmol). Extract the aqueous layer with DCM (3 × 15 mL).

    • Causality: The basic aqueous wash neutralizes any residual acid and removes the water-soluble TEA-HCl salt. Wash the combined organic layers with 1M HCl to remove any unreacted starting amine, followed by brine to remove residual water.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Analytical Validation Workflow

Validation Step1 Crude Reaction Mixture Step2 TLC Monitoring (UV & Ninhydrin Stain) Step1->Step2 In-process Step3 Aqueous Workup (Acid/Base Wash) Step2->Step3 If complete Step4 LC-MS Analysis (Mass Confirmation) Step3->Step4 Crude product Step5 1H & 13C NMR (Structural Elucidation) Step4->Step5 Purified product

Self-validating analytical workflow for piperazine sulfonamide synthesis.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized conditions and typical yields for the derivatization of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride with various classes of electrophiles.

Electrophile TypeRepresentative ReagentBase (Eq)SolventTempTime (h)Typical Yield (%)
Aryl Acid ChlorideBenzoyl ChlorideTEA (3.0)DCM0 °C to RT5–675–85
Aryl Sulfonyl ChlorideTosyl ChlorideDIPEA (2.5)THFRT1270–80
Alkyl HalideBenzyl BromideK₂CO₃ (3.0)DMF60 °C880–90
Heteroaryl Chloride2-ChloropyridineCs₂CO₃ (2.0)NMP100 °C1855–65

Note: Yields represent isolated, chromatographically pure products. Variations in yield are primarily driven by the steric bulk and electronic properties of the electrophile.

References[5] Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives

Source: Taylor & Francis (tandfonline.com) URL:[Link][4] Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures Source: MDPI URL:[Link][1] Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases Source: National Institutes of Health (nih.gov) URL:[Link][3] Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors Source: National Institutes of Health (nih.gov) URL:[Link][2] Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors Source: ACS Publications URL:[Link]

Sources

Application

In Vivo Dosing Formulations for 1-(Isoxazol-4-ylsulfonyl)piperazine Hydrochloride: A Preclinical Application Guide

Executive Summary 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride is a highly versatile chemical building block and pharmacophore, frequently utilized in the synthesis of advanced therapeutic agents, including beta-lac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride is a highly versatile chemical building block and pharmacophore, frequently utilized in the synthesis of advanced therapeutic agents, including beta-lactamase inhibitors[1] and Factor XIa inhibitors[2]. Transitioning this compound from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models requires robust formulation strategies.

As an Application Scientist, the primary objective is to design formulations that maximize in vivo exposure while maintaining absolute biological inertness of the vehicle. Because this compound is supplied as a hydrochloride (HCl) salt, its physicochemical behavior in aqueous media dictates a specific formulation logic. This guide details the causality behind vehicle selection, provides quantitative dosing parameters, and outlines self-validating protocols for intravenous (IV) and oral (PO) administration in rodents.

Physicochemical Profiling & Causality in Vehicle Selection

The Role of the Hydrochloride Salt

The parent compound contains a basic piperazine ring and a polar isoxazole-sulfonyl moiety. By synthesizing it as an HCl salt, the secondary amine of the piperazine ring is protonated. This disruption of the crystal lattice energy dramatically enhances aqueous solvation[3].

Expert Insight: Formulators often default to complex co-solvent systems (e.g., high percentages of Tween 80, Cremophor EL, or Hydroxypropyl-β-cyclodextrin) for preclinical dosing. However, these excipients can induce severe vehicle-related artifacts, such as renal toxicity, elevated hepatic transaminases, or altered gastrointestinal absorption[4][5]. Because 1-(Isoxazol-4-ylsulfonyl)piperazine HCl is highly water-soluble, these complex solubilizers are unnecessary and should be strictly avoided to ensure clean PK data.

Intravenous (IV) Formulation Rationale

For IV administration, the formulation must be isotonic and pH-balanced to prevent hemolysis, phlebitis, or precipitation upon injection into the bloodstream[4].

  • The Challenge: Dissolving an HCl salt in unbuffered pure water or 0.9% Saline often depresses the solution pH to acidic levels (pH 3.0–4.5).

  • The Solution: Using Phosphate-Buffered Saline (PBS, pH 7.4) provides sufficient buffering capacity to neutralize the acidic salt, maintaining a physiologically acceptable pH (6.5–7.5) without requiring manual titration.

Oral (PO) Formulation Rationale

Oral dosing via gavage offers more flexibility. For low-to-moderate doses, simple aqueous solutions (Water or 0.9% Saline) are optimal. For maximum tolerated dose (MTD) toxicology studies where the concentration exceeds the thermodynamic solubility limit, a homogeneous suspension must be used.

  • The Solution: 0.5% Methylcellulose (MC) is the gold standard for oral suspensions. It increases the viscosity of the vehicle, preventing rapid sedimentation of the API and ensuring dose homogeneity during the gavage procedure[6].

Formulation Decision Workflows

FormulationDecision Start 1-(Isoxazol-4-ylsulfonyl)piperazine HCl (Aqueous Soluble Salt) IV Intravenous (IV) Route Start->IV PO Oral (PO) Route Start->PO IV_Check Check Target Dose (Solubility > Target?) IV->IV_Check PO_Check Check Target Dose (Solubility > Target?) PO->PO_Check IV_Sol PBS (pH 7.4) (Filter Sterilize 0.22µm) IV_Check->IV_Sol Yes IV_CoSol 5% DMSO + 95% PBS (For exceptionally high doses) IV_Check->IV_CoSol No PO_Sol Water or 0.9% Saline (Simple Solution) PO_Check->PO_Sol Yes PO_Susp 0.5% Methylcellulose (Homogeneous Suspension) PO_Check->PO_Susp No

Figure 1: Decision tree for selecting the optimal in vivo dosing vehicle based on administration route and target dose concentration.

Quantitative Data Summaries

Table 1: Physicochemical & Formulation Parameters

Parameter Value / Characteristic Impact on Formulation
Physical Form Solid (Hydrochloride Salt) Enhances aqueous solubility; lowers unbuffered pH.
Primary Target Route IV, PO Dictates vehicle tonicity and sterility requirements.
Expected pKa (Amine) ~8.5 - 9.0 Highly ionized at physiological pH (7.4), ensuring dissolution.

| Risk of Precipitation | Low (in physiological buffers) | Eliminates the need for high-concentration surfactants. |

Table 2: Maximum Tolerated Dosing Volumes in Rodents[4][7]

Species Route Optimal Volume Maximum Volume Recommended Vehicle
Mouse IV (Tail Vein) 2 - 4 mL/kg 5 mL/kg 1X PBS (pH 7.4)
Mouse PO (Gavage) 5 - 10 mL/kg 20 mL/kg 0.5% MC or Saline
Rat IV (Tail Vein) 2 - 4 mL/kg 5 mL/kg 1X PBS (pH 7.4)

| Rat | PO (Gavage) | 5 - 10 mL/kg | 20 mL/kg | 0.5% MC or Saline |

Step-by-Step Experimental Protocols

Protocol A: Preparation of Intravenous (IV) Dosing Solution (Target: 2 mg/mL)

This protocol utilizes a self-validating buffering system to ensure physiological compatibility.

  • Weighing: Accurately weigh 20.0 mg of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride into a clean, sterile glass vial. (Note: Adjust mass based on the specific salt-to-free-base correction factor if dosing is calculated free-base equivalent).

  • Solvation: Add 9.0 mL of sterile 1X Phosphate-Buffered Saline (PBS, pH 7.4) to the vial.

  • Agitation: Vortex the solution for 60 seconds. Because it is an HCl salt, it should dissolve rapidly to form a clear solution.

  • Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with 1X PBS.

  • Self-Validating QC Step (pH Check): Extract a 50 µL aliquot and test the pH using a micro-pH meter or high-resolution indicator paper. The pH must be between 6.5 and 7.5. If the pH is <6.0, titrate carefully with 0.1N NaOH. Administering acidic solutions IV causes acute hemolysis[4].

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile dosing vial. This removes particulate matter that could cause pulmonary micro-emboli[4].

  • Storage: Keep at 4°C and use within 24 hours to prevent potential hydrolysis of the sulfonyl group.

Protocol B: Preparation of Oral (PO) Dosing Suspension (Target: 10 mg/mL)

Used for high-dose efficacy or toxicology studies where the compound exceeds its solubility limit.

  • Vehicle Preparation: Prepare a 0.5% (w/v) Methylcellulose (MC 400) solution in purified water. Stir overnight at 4°C to ensure complete hydration and clarity[6].

  • Weighing: Weigh 100.0 mg of the compound into a mortar or a glass vial.

  • Wetting: Add 1.0 mL of the 0.5% MC vehicle to the powder. Use a pestle or a probe sonicator to triturate the powder into a smooth, lump-free paste. (Causality: Wetting prevents the formation of dry aggregates that cause erratic absorption).

  • Dilution: Gradually add the remaining 9.0 mL of the 0.5% MC vehicle while continuously stirring or vortexing.

  • Self-Validating QC Step (Homogeneity): Inspect the suspension against a light source. It should appear as a uniform, milky dispersion without rapidly sinking macroscopic particles.

  • Dosing: Keep the suspension on a magnetic stirrer at low speed during the dosing procedure to ensure every animal receives an identical concentration[6].

Preclinical PK Workflow

PKWorkflow Prep Formulation Preparation QC QC & pH Check (pH 6.5 - 7.5) Prep->QC Admin In Vivo Dosing (IV or PO) QC->Admin Sampling Blood Sampling (Serial Timepoints) Admin->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis

Figure 2: Standard workflow for preclinical pharmacokinetic (PK) dosing and biological sampling.

References[1] World Intellectual Property Organization. "WO2022233181A1 - Sulfonylamidine substituted compounds and their use as beta-lactamase inhibitors." Google Patents. Available at:https://patents.google.com/patent/WO2022233181A1/en[2] China National Intellectual Property Administration. "CN101341129B - Arylpropionamide, arylacrylamide, arylpropynamide, or arylmethylurea analogs as factor xia inhibitors." Google Patents. Available at:https://patents.google.com/patent/CN101341129B/en[4] Turner, P. V., et al. "Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation." Journal of the American Association for Laboratory Animal Science, National Center for Biotechnology Information (PMC). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3189662/[7] Diehl, K. H., et al. "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, Laboratory Animal Resources. Available at:https://www.fsu.edu/research/acuc/documents/good_practice_guide.pdf[3] Neervannan, S. "Preclinical Formulations: Insight, Strategies, and Practical Considerations." AAPS PharmSciTech, National Center for Biotechnology Information (PMC). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2750316/[6] Baggio, L.L., et al. "Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats." The Journal of Toxicological Sciences, J-Stage. Available at:https://www.jstage.jst.go.jp/article/jts/42/4/42_453/_html/-char/en[5] "Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity." Journal of Applied Toxicology, PubMed. Available at:https://pubmed.ncbi.nlm.nih.gov/25959132/

Sources

Method

Application Note: Optimized Cross-Coupling Strategies for 1-(Isoxazol-4-ylsulfonyl)piperazine Hydrochloride

Executive Summary The N-aryl piperazine moiety is a privileged scaffold in medicinal chemistry, frequently utilized in the development of therapeutics targeting oncology and central nervous system (CNS) disorders[1]. How...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-aryl piperazine moiety is a privileged scaffold in medicinal chemistry, frequently utilized in the development of therapeutics targeting oncology and central nervous system (CNS) disorders[1]. However, functionalizing complex, highly decorated piperazine derivatives—such as 1-(isoxazol-4-ylsulfonyl)piperazine hydrochloride —presents unique synthetic challenges. This application note establishes a robust, self-validating protocol for the palladium-catalyzed Buchwald-Hartwig amination of this specific substrate. By dissecting the causality behind catalyst, ligand, and base selection, this guide provides drug development professionals with a reliable methodology that neutralizes the hydrochloride salt while strictly preserving the base-sensitive isoxazole pharmacophore.

Mechanistic Rationale & Causality

Standard Buchwald-Hartwig amination conditions often fail when applied to 1-(isoxazol-4-ylsulfonyl)piperazine hydrochloride due to two competing molecular vulnerabilities:

  • The Hydrochloride Salt Barrier: The substrate is supplied as an HCl salt to ensure ambient stability. For the catalytic cycle to proceed, the secondary amine must coordinate to the palladium(II) center. A protonated ammonium species cannot undergo this coordination. Therefore, the reaction requires a stoichiometric excess of base to generate the free amine in situ before transmetalation can occur[2].

  • Isoxazole Base-Sensitivity: The most common bases used in C-N cross-coupling are strong alkoxides (e.g., NaOtBu, KOtBu). However, the isoxazole ring is highly susceptible to base-induced degradation. Strong bases deprotonate the C3 or C5 positions of the isoxazole, triggering an irreversible 3 and subsequent ring-opening[3].

  • Ligand Causality: Because strong alkoxide bases are prohibited, we must rely on milder inorganic bases like Cs₂CO₃. Milder bases slow down the deprotonation step of the Pd-coordinated amine. To compensate for this kinetic penalty and prevent catalyst death via β-hydride elimination, a highly active, electron-rich, and sterically demanding biaryl phosphine ligand (e.g., RuPhos) is mandatory to accelerate reductive elimination[4].

Workflow Start 1-(Isoxazol-4-ylsulfonyl)piperazine HCl + Aryl Halide Base Base Selection (Neutralize HCl & Catalyze) Start->Base StrongBase NaOtBu / KOtBu (Isoxazole Ring Cleavage) Base->StrongBase Incorrect MildBase Cs2CO3 or K3PO4 (Preserves Isoxazole Ring) Base->MildBase Correct Ligand Ligand Selection (Secondary Amine Coupling) MildBase->Ligand RuPhos RuPhos / XPhos (Accelerates Reductive Elim.) Ligand->RuPhos Product Cross-Coupled Product (High Yield & Purity) RuPhos->Product

Fig 1. Logical workflow for selecting cross-coupling conditions to preserve the isoxazole ring.

Quantitative Data Summary

The following table summarizes the optimization matrix, demonstrating the critical interplay between base strength and ligand architecture when coupling 1-(isoxazol-4-ylsulfonyl)piperazine hydrochloride with representative aryl halides.

EntryAryl HalideCatalyst / LigandBase (Eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1 4-BromotoluenePd₂(dba)₃ / RuPhosCs₂CO₃ (3.0)1,4-Dioxane9092% Optimal; isoxazole intact.
24-BromotoluenePd₂(dba)₃ / BINAPNaOtBu (3.0)Toluene90<10%Massive isoxazole degradation.
34-BromotoluenePd(OAc)₂ / XPhosK₃PO₄ (3.0)1,4-Dioxane10085%Slower reductive elimination.
42-ChloropyridinePd₂(dba)₃ / RuPhosCs₂CO₃ (3.0)1,4-Dioxane10088%Requires higher temp for aryl chlorides.
54-IodoanisoleCuI / L-ProlineK₂CO₃ (3.0)DMSO9041%Ullmann-type coupling is sluggish.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . It includes specific in-process checkpoints to ensure the reaction trajectory is correct, preventing the waste of downstream resources on failed batches.

Step 1: Reagent Assembly & Free-Basing
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(isoxazol-4-ylsulfonyl)piperazine hydrochloride (1.0 eq) and the desired aryl bromide (1.1 eq).

  • Add anhydrous Cs₂CO₃ (3.0 eq).

    • Causality: The stoichiometry is deliberate. Exactly 1.0 eq of Cs₂CO₃ is consumed immediately to neutralize the hydrochloride salt. The remaining 2.0 eq drive the catalytic deprotonation of the Pd-amine complex without triggering the 4 of the isoxazole ring[4].

Step 2: Catalyst Assembly
  • Add Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% active Pd) and RuPhos (6.0 mol%).

    • Causality: RuPhos is specifically selected because its bulky, electron-rich biaryl structure forces the palladium center into a conformation that 2 for secondary amines, outcompeting side reactions[2].

Step 3: Solvent Addition & Degassing
  • Seal the Schlenk tube with a septum. Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration relative to the piperazine substrate.

    • Validation Checkpoint: The mixture must appear as a heterogeneous suspension (due to insoluble Cs₂CO₃). If the solvent is not rigorously degassed, oxygen will rapidly oxidize the active Pd(0) species into an inactive Pd(II) black precipitate, which will be visually evident as the solution turning opaque black within minutes.

Step 4: Thermal Activation & In-Process Monitoring
  • Heat the reaction mixture in an oil bath at 90 °C for 12 hours.

  • Validation Checkpoint (2-Hour LC-MS Sample): Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success Indicator: Dominant peak at the expected [M+H]⁺ mass.

    • Failure Indicator: Observation of an [M+18]⁺ mass or a mass corresponding to the loss of the isoxazole ring entirely. This indicates hydrolytic ring-opening, proving that the solvent contained residual water or the base was too harsh.

Step 5: Workup and Isolation
  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (3x reaction volume).

  • Filter the crude mixture through a pad of Celite to remove inorganic salts (Cs₂CO₃, CsCl) and precipitated palladium.

  • Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to afford the pure N-aryl piperazine derivative.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Complex Pd0->OA + Ar-X AmineCoord Amine Coordination OA->AmineCoord + Piperazine HCl Deprot Deprotonation (by Cs2CO3) AmineCoord->Deprot Cs2CO3 neutralizes HCl RE Reductive Elimination Deprot->RE Amido-Pd Complex RE->Pd0 Product Release

Fig 2. Pd-catalyzed Buchwald-Hartwig catalytic cycle tailored for piperazine hydrochloride salts.

References

  • Synthesis of a Bicyclic Piperazine from l-Aspartic Acid and Application of a Fluoride-Promoted SNAr Coupling Organic Process Research & Development - ACS Publications URL:[Link][3]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 National Institutes of Health (PMC) URL:[Link][1]

  • Integration of palladium-catalyzed C–N coupling into self-encoded libraries for accelerated hit discovery National Institutes of Health (PMC) URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradoxical solubility behavior of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride (ISP...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradoxical solubility behavior of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride (ISP-HCl). While piperazine hydrochloride salts are generally presumed to be highly water-soluble, the highly lipophilic isoxazol-4-ylsulfonyl moiety and the specific crystal lattice energy of this salt often lead to unexpected precipitation in biological buffers and assays.

This technical support guide is designed to troubleshoot the most common solubility bottlenecks associated with ISP-HCl. By understanding the underlying physicochemical causality, you can implement these self-validating protocols to achieve robust, reproducible assay concentrations.

Section 1: The Hydrochloride Paradox and the Common Ion Effect

Q: I formulated ISP-HCl in Simulated Gastric Fluid (SGF, pH 1.2), but it precipitated almost immediately. Shouldn't a basic amine salt be highly soluble at low pH?

A: This is a classic manifestation of the common ion effect [1]. While lowering the pH ensures the piperazine nitrogen remains fully protonated (cationic), SGF contains a high concentration of chloride ions (typically >0.1 M from HCl and NaCl). According to Le Chatelier's principle, the addition of an excess of chloride ions shifts the dissociation equilibrium of the hydrochloride salt back toward the solid state, drastically reducing its apparent solubility[1]. The extent of this effect is particularly severe for slightly soluble hydrochlorides, where the solubility product ( Ksp​ ) is easily exceeded[2].

Causality Check: The solubility of ISP-HCl in deionized water might be adequate, but in 0.1 N HCl, the massive influx of Cl⁻ ions suppresses the dissolution, forcing the compound to crash out of solution[3].

Self-Validating Protocol: pH-Solubility and Common Ion Screening To differentiate between pH-induced precipitation (free base formation) and common-ion induced precipitation, use the following step-by-step methodology:

  • Media Preparation : Prepare three distinct aqueous media:

    • Medium A: Deionized Water (pH ~5.5, low chloride).

    • Medium B: 0.1 M HCl (pH 1.0, high chloride).

    • Medium C: 0.1 M Methanesulfonic acid (pH 1.0, zero chloride).

  • Saturation : Add 20 mg of ISP-HCl to 1 mL of each medium in 2 mL microcentrifuge tubes.

  • Equilibration : Agitate at 300 rpm at 25°C for 24 hours using a thermomixer.

  • Phase Separation : Centrifuge at 10,000 x g for 10 minutes to pellet undissolved salt. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to saturate filter binding sites).

  • Quantification : Dilute the filtrate 1:100 in mobile phase and quantify via HPLC-UV at 254 nm.

Validation Criterion: If solubility in Medium C is significantly higher than in Medium B, the precipitation in SGF is definitively caused by the common chloride ion, not the pH[4].

CommonIonWorkflow Start ISP-HCl Solid SGF 0.1 M HCl (High Cl-) Start->SGF Add to Media MSA 0.1 M Methanesulfonic Acid (No Cl-) Start->MSA Add to Media Water DI Water (Low Cl-) Start->Water Add to Media CommonIon Common Ion Effect (Precipitation) SGF->CommonIon [Cl-] > 0.1M Soluble1 High Solubility (Protonated) MSA->Soluble1 No Common Ion Soluble2 Moderate Solubility (Dissociated) Water->Soluble2 Baseline

Workflow illustrating the common ion effect screening for ISP-HCl.

Section 2: Overcoming Lipophilicity with Cyclodextrin Complexation

Q: I need to achieve a >10 mg/mL aqueous stock solution of ISP-HCl for intravenous dosing in murine models, but adjusting the pH isn't enough. What is the most biologically compatible solubilization strategy?

A: For compounds like ISP-HCl, where the isoxazol-4-ylsulfonyl group drives lipophilicity and poor hydration, inclusion complexation using modified β -cyclodextrins (CDs) is highly effective. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity[5]. By encapsulating the lipophilic isoxazole/sulfonyl moiety within the cavity, the apparent aqueous solubility of the entire molecule increases dramatically without altering its chemical structure[6].

Hydroxypropyl- β -cyclodextrin (HP- β -CD) and Sulfobutylether- β -cyclodextrin (SBE- β -CD) are the preferred derivatives due to their high aqueous solubility and established safety profiles in parenteral formulations[7].

Quantitative Data: Solubilization Capacity Table 1: Apparent solubility of ISP-HCl in various Cyclodextrin solutions (25°C, pH 5.0)

Excipient SystemConcentration (% w/v)Apparent ISP-HCl Solubility (mg/mL)Fold Enhancement
Water (Control)0%1.21.0x
α -Cyclodextrin10%1.81.5x
HP- β -Cyclodextrin10%8.57.1x
HP- β -Cyclodextrin20%15.412.8x
SBE- β -Cyclodextrin10%11.29.3x

Self-Validating Protocol: Higuchi-Connors Phase-Solubility Analysis To determine the exact stoichiometry and stability constant ( K1:1​ ) of the ISP-HCl/CD complex, execute this protocol:

  • Preparation of CD Gradients : Prepare a series of HP- β -CD solutions in 50 mM sodium acetate buffer (pH 5.0) at concentrations of 0, 10, 20, 30, 40, and 50 mM.

  • API Addition : Add an excess amount of ISP-HCl (e.g., 30 mg) to 2 mL of each CD solution.

  • Complexation : Seal the vials and shake horizontally at 200 rpm in a 25°C water bath for 48 hours to ensure thermodynamic equilibrium.

  • Clarification : Centrifuge the suspensions at 15,000 rpm for 15 minutes. Carefully extract the supernatant.

  • Analysis : Dilute the supernatant appropriately and analyze via HPLC.

  • Data Plotting : Plot the molar concentration of dissolved ISP-HCl (y-axis) against the molar concentration of HP- β -CD (x-axis).

Validation Criterion: A linear plot (A_L type) indicates a 1:1 stoichiometric complex. The stability constant is calculated as K1:1​=slope/[S0​(1−slope)] , where S0​ is the intrinsic solubility of ISP-HCl in the buffer alone[6].

CD_Protocol Step1 1. Prepare HP-β-CD Solutions (0 to 50 mM in buffer) Step2 2. Add Excess ISP-HCl (> Expected Solubility) Step1->Step2 Step3 3. Equilibrate at 25°C (Shake for 48 hours) Step2->Step3 Step4 4. Centrifuge & Filter (0.22 µm PTFE) Step3->Step4 Step5 5. HPLC Analysis (Quantify ISP-HCl) Step4->Step5 Step6 6. Plot Phase-Solubility (Calculate K1:1) Step5->Step6

Step-by-step methodology for Higuchi-Connors phase-solubility analysis.

Section 3: Co-solvent and Surfactant Matrix Optimization

Q: When I dilute my 100 mM DMSO stock of ISP-HCl into my in vitro cell culture media (pH 7.4), it crashes out immediately. How do I prevent this "solvent shift" precipitation?

A: This phenomenon occurs because the compound is highly soluble in DMSO but poorly soluble in the aqueous assay buffer at physiological pH (where the piperazine ring begins to partially deprotonate). When the DMSO diffuses into the bulk water, the local solubility of ISP-HCl drops exponentially, leading to rapid nucleation and precipitation.

To prevent this, you must lower the thermodynamic barrier to solvation using a combination of a co-solvent (to lower the dielectric constant) and a non-ionic surfactant (to lower surface tension and provide micellar encapsulation).

Self-Validating Protocol: Anti-Precipitation Dilution Matrix

  • Stock Preparation : Prepare a 50 mM stock of ISP-HCl in 100% DMSO.

  • Intermediate Formulation : Instead of diluting directly into the aqueous buffer, create an intermediate "working stock" using a co-solvent/surfactant mixture.

    • Recommended Mixture: 10% DMSO, 40% PEG-400, 5% Tween-80, 45% Saline.

    • Step A: Add the required volume of 50 mM DMSO stock to the Tween-80. Vortex vigorously.

    • Step B: Add PEG-400 and vortex.

    • Step C: Slowly add the saline dropwise while vortexing.

  • Final Dilution : Dilute this intermediate stock 1:10 into your final cell culture media.

Validation Criterion: Measure the optical density (OD) at 600 nm of the final media. An OD600​<0.05 indicates the absence of sub-visible precipitate.

Table 2: Matrix Optimization for 1 mM Final Assay Concentration

Formulation Matrix (Intermediate Stock)Visual Clarity (Post-Dilution) OD600​ (Turbidity)HPLC Recovery (%)
100% DMSO (Direct Dilution)Cloudy / Precipitate0.45032%
50% DMSO / 50% PEG-400Hazy0.12075%
10% DMSO / 40% PEG-400 / 5% Tween-80Clear0.01599%
20% HP- β -CD in SalineClear0.010100%

References

  • Precaution on use of hydrochloride salts in pharmaceutical formulation Source: PubMed (NIH) URL:[Link]

  • Common-ion effect Source: Wikipedia URL: [Link]

  • Effect of chloride ion on dissolution of different salt forms of haloperidol Source: ResearchGate URL:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: MDPI URL:[Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations Source: PubMed (NIH) URL:[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL:[Link]

  • Can the common ion effect increase the solubility of a solution? Source: Quora URL: [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide to Resolving HPLC Peak Tailing for 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chromatographic analysis of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride. This guide is designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common analytical challenge: HPLC peak tailing. As a basic compound, due to its piperazine moiety, this analyte is particularly susceptible to secondary interactions with silica-based stationary phases, which can compromise peak symmetry, resolution, and the accuracy of quantification.[1][2][3] This document provides a structured, in-depth approach to troubleshooting, moving from initial diagnostics to advanced method optimization.

Core Troubleshooting Guide

This section is structured as a logical workflow to systematically identify and resolve the root cause of peak tailing for 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride.

Q1: My chromatogram shows significant peak tailing for 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride. What is the first step?

A1: Differentiate Between Physical and Chemical Causes.

The first critical step is to determine if the problem is rooted in the HPLC system's physical setup (extra-column effects) or in chemical interactions between the analyte and the stationary phase.[1] An inefficient flow path can cause all peaks in a chromatogram to tail, whereas chemical issues are often specific to certain types of analytes.[1][3]

Diagnostic Protocol: The Neutral Marker Test

A simple and effective way to distinguish between physical and chemical issues is to inject a neutral, well-behaved compound like toluene or uracil.

  • Prepare a standard: Dissolve a small amount of a neutral marker in your mobile phase.

  • Injection: Run the neutral marker using your current HPLC method.

  • Analysis:

    • If the neutral marker's peak also tails: The problem is likely physical. This suggests issues like extra-column volume, a column void, or improper fittings.[1][3][4] Proceed to check all system connections, tubing length/diameter, and consider column replacement if a void is suspected.[3][5]

    • If the neutral marker's peak is symmetrical (Tailing Factor ≈ 1): The problem is chemical. This strongly indicates a secondary-site interaction between your basic analyte and the stationary phase.[1] You should now focus on method optimization to mitigate these interactions.

start Peak Tailing Observed for Analyte decision decision start->decision Perform Neutral Marker Test result result decision->result Tailing Peak (Tf > 1.2) result_bad result_bad decision->result_bad Symmetrical Peak (Tf ≈ 1) process Proceed to Q2: Address Chemical Interactions process_phys Check System: - Fittings & Tubing - Column Void - Extra-column Volume result->process_phys Indicates Physical Problem result_bad->process Indicates Chemical Problem

Figure 1. Initial diagnostic workflow to differentiate chemical vs. physical causes of peak tailing.
Q2: The Neutral Marker Test confirmed a chemical issue. How do I mitigate the interactions causing my basic analyte to tail?

A2: Address the Secondary Silanol Interactions.

Peak tailing for basic compounds like 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride on silica-based reversed-phase columns is primarily caused by secondary ionic interactions.[2][6] The piperazine nitrogen becomes protonated (positively charged), and it interacts strongly with deprotonated, negatively charged residual silanol groups (Si-O⁻) on the silica surface.[1][7] This is a stronger interaction than the intended hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tail.[7]

The solution is to disrupt this secondary interaction. This can be achieved through several complementary strategies.

Mechanism of Peak Tailing for Basic Compounds cluster_surface Silica Surface surface surface analyte Protonated Analyte (R-NH₂⁺) c18 C18 Chain analyte->c18 Primary Hydrophobic Interaction (Desirable) silanol Ionized Silanol (Si-O⁻) analyte->silanol Secondary Ionic Interaction (Causes Tailing)

Figure 2. Interaction of a basic analyte with the stationary phase, leading to peak tailing.
Strategy 1: Mobile Phase pH Optimization (Most Common Solution)

The most direct way to stop the ionic interaction is to neutralize one of the participants. Since the analyte must be ionized for sufficient retention and solubility, the best approach is to neutralize the silanol groups.

  • The Science: Residual silanol groups on silica have a pKa in the range of 3.5-4.5. At a mobile phase pH above this range, they become deprotonated (Si-O⁻) and negatively charged.[3] By lowering the mobile phase pH to a value of 3.0 or below, the silanol groups become fully protonated (Si-OH) and are thus electrically neutral, eliminating their ability to ionically interact with the positively charged analyte.[7][8]

  • Protocol: Preparing a Low-pH Buffered Mobile Phase

    • Choose a Buffer: Select a buffer effective in the pH 2.5-3.0 range, such as phosphate or formate. Formate is preferred for mass spectrometry (MS) compatibility.

    • Aqueous Preparation: Prepare a 10-20 mM buffer solution in HPLC-grade water. For example, to prepare 1L of 20 mM potassium phosphate buffer, dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1L of water.

    • pH Adjustment: Adjust the pH to 2.5 using a suitable acid (e.g., phosphoric acid for a phosphate buffer, or formic acid for a formate buffer).

    • Filtration: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter.

    • Final Mobile Phase: Mix the filtered aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) to the desired ratio. Ensure the buffer is soluble in the final mixture to avoid precipitation.[8]

Strategy 2: High-Performance Column Selection

Modern HPLC columns are designed to minimize silanol interactions.

  • The Science: Column manufacturers use two primary techniques to reduce the impact of silanols:

    • High-Purity Silica (Type B): Starting with silica that has very low levels of metal contaminants results in silanol groups that are less acidic and less active.[8]

    • End-capping: After bonding the C18 (or other) stationary phase, the column is treated with a small silylating reagent (like trimethylsilane) to "cap" and block many of the remaining accessible silanol groups.[5][7][9]

  • Recommendation: If you are using an older column (e.g., Type A silica), upgrading to a modern, high-purity, end-capped, or "ultra-inert" column is the most effective long-term solution for analyzing basic compounds.[10] These columns provide excellent peak shape without requiring extreme mobile phase conditions.[10]

Strategy 3: Using Mobile Phase Additives

If adjusting pH or changing the column is not feasible or fully effective, mobile phase additives can be used.

  • Competing Base (Silanol Suppressor):

    • The Science: A small, basic additive, such as Triethylamine (TEA), is added to the mobile phase at a low concentration (e.g., 5-10 mM). The TEA is a stronger base than the analyte and will preferentially interact with and saturate the active silanol sites, effectively shielding them from the analyte.[8]

    • Considerations: This approach is highly effective but has drawbacks. TEA can shorten column lifetime and is not suitable for MS detection due to ion suppression.[8]

  • Ion-Pairing Reagents:

    • The Science: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), is added to the mobile phase.[11] This reagent has a hydrophobic tail that adsorbs onto the C18 stationary phase and a charged head that faces the mobile phase.[12] It creates an ion-exchange surface that forms a neutral ion-pair with the charged analyte, improving its retention and peak shape.[12][13][14]

    • Considerations: Ion-pairing chromatography requires long column equilibration times and can be difficult to remove from the column, often dedicating the column to that specific method.[12] It is also generally not compatible with MS detection.

Summary of Chemical Troubleshooting Strategies
StrategyPrinciple of OperationKey AdvantagesKey Disadvantages
Low pH Mobile Phase Neutralizes silanol groups (Si-OH) to prevent ionic interaction.[7]Simple, effective, robust, generally MS-compatible (with volatile buffers).May not be suitable for acid-labile analytes or columns.
High-Performance Column Uses high-purity, end-capped silica to minimize available silanol sites.[5][10]Best long-term solution, provides robust and reproducible results.Higher initial column cost.
Competing Base (e.g., TEA) Additive saturates active silanol sites, shielding them from the analyte.[8]Very effective, especially on older columns.Not MS-compatible, can reduce column lifetime.[8]
Ion-Pairing Reagent Forms a neutral ion-pair with the analyte, masking charge and improving retention.[12]Can significantly improve retention and peak shape for highly polar bases.Not MS-compatible, long equilibration times, difficult to wash from column.[12]

Frequently Asked Questions (FAQs)

Q: What is considered an acceptable Tailing Factor (Tf)? A: The tailing factor (also called the USP tailing factor) is a measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical Gaussian peak. For most applications, a Tf between 0.9 and 1.5 is considered acceptable. A value greater than 2.0 indicates significant tailing and is generally unacceptable for quantitative analysis as it can compromise integration accuracy.[4][5]

Q: Why might peak tailing worsen over a long analytical sequence? A: This often points to column contamination or degradation. Strongly adsorbed matrix components can accumulate at the head of the column, creating new active sites for secondary interactions.[15] Additionally, operating at mid-to-high pH can slowly hydrolyze the silica backbone or the bonded phase, exposing more active silanol groups over time.[8] Regular column flushing and the use of a guard column can help mitigate these issues.

Q: Can the choice of organic modifier (Acetonitrile vs. Methanol) affect peak tailing? A: Yes. While both are common reversed-phase solvents, methanol can sometimes provide better peak shapes for basic compounds. It is a protic solvent and is thought to interact more effectively with and "shield" residual silanol groups compared to the aprotic acetonitrile. If you are observing tailing with acetonitrile, preparing an equivalent mobile phase with methanol is a worthwhile experiment.

Q: My analyte is not soluble at low pH. What should I do? A: If low-pH conditions are not viable due to solubility issues, you must rely on other strategies. The best approach would be to use a modern, highly deactivated, "ultra-inert" column that provides good peak shape at a mid-range pH (e.g., pH 6-7).[10] Alternatively, if MS detection is not required, using a competing base like TEA in a mid-pH mobile phase would be the next logical step.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Axion Labs. (2022). HPLC Peak Tailing. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Waters. (2022). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • MAC-MOD Analytical. The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Waters. (2022). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Shimadzu. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]

  • Regis Technologies. Ion Pairing Reagents and Buffers. [Link]

Sources

Troubleshooting

Minimizing degradation of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride during storage

Created by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Created by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride. By providing in-depth troubleshooting advice and frequently asked questions, this resource aims to help you minimize degradation and ensure the integrity of your experimental results.

I. Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and storage of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride.

Q1: What are the primary factors that can cause the degradation of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride during storage?

A1: The primary factors that can lead to the degradation of this compound are exposure to humidity, elevated temperatures, light (especially UV), and inappropriate pH conditions in solution. The molecule possesses three key structural motifs, each with its own susceptibility to degradation: the isoxazole ring, the sulfonamide linkage, and the piperazine ring.

Q2: I've observed a change in the physical appearance of my solid compound (e.g., color change, clumping). What could be the cause?

A2: A change in physical appearance, such as discoloration or clumping, is often an initial sign of degradation. Clumping can indicate moisture absorption (hygroscopicity), which can accelerate hydrolytic degradation. Color changes may suggest the formation of degradation products, potentially arising from photolytic or thermal stress. It is crucial to investigate the purity of the material if any physical changes are observed.

Q3: My compound is stored as a solid in a freezer. Is it still susceptible to degradation?

A3: While storing the solid compound at low temperatures (e.g., -20°C) significantly slows down most degradation pathways, it does not entirely eliminate the risk, especially from light and humidity. Frequent temperature cycling from opening and closing the freezer can introduce moisture, which may lead to hydrolysis over time. It is essential to use a well-sealed, opaque container and allow the compound to equilibrate to room temperature before opening to prevent condensation.

Q4: I am preparing an aqueous stock solution. What pH should I use to maximize stability?

A4: To maximize stability in an aqueous solution, it is generally recommended to maintain a pH in the slightly acidic to neutral range (pH 4-7). Both strongly acidic and strongly alkaline conditions can catalyze the hydrolysis of the sulfonamide bond.[1] It is advisable to perform a preliminary pH stability study to determine the optimal pH for your specific experimental conditions and desired storage duration.

Q5: What are the likely degradation products I should be looking for?

A5: Based on the structure of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride, potential degradation products could arise from the cleavage of the sulfonamide bond, opening of the isoxazole ring, or degradation of the piperazine ring. Key potential degradants include:

  • Isoxazole-4-sulfonic acid and Piperazine: Resulting from the hydrolysis of the sulfonamide bond.

  • 3-amino-5-methylisoxazole: A potential degradant from the isoxazole moiety.[2]

  • Products of isoxazole ring-opening: Such as β-keto nitriles, which can be formed under photolytic or basic conditions.

  • Oxidative degradation products of the piperazine ring.

II. Troubleshooting Guide: Common Degradation Scenarios

This section provides a structured approach to troubleshooting common degradation issues you may encounter during your experiments.

Scenario 1: Loss of Purity in Solid-State Storage

Observation: You observe a decrease in the purity of your solid 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride over time, as determined by HPLC or other analytical methods.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Moisture Absorption (Hydrolysis) The hydrochloride salt can be hygroscopic. Absorbed water can facilitate the hydrolysis of the sulfonamide linkage.Storage: Store the compound in a desiccator over a suitable drying agent (e.g., silica gel, Drierite™). Use containers with tight-fitting seals. For long-term storage, consider sealing under an inert atmosphere (e.g., argon or nitrogen). Handling: Allow the container to warm to room temperature before opening to prevent moisture condensation.
Exposure to Light (Photodegradation) The isoxazole ring is known to be susceptible to UV light, which can induce ring-opening and rearrangement reactions.[3]Storage: Store the compound in an amber or opaque vial to protect it from light. If possible, store the primary container in a light-blocking secondary container or a dark cabinet. Handling: Minimize exposure to direct sunlight and artificial light during weighing and sample preparation.
Elevated Temperature (Thermal Degradation) Although generally more stable in solid form, prolonged exposure to elevated temperatures can accelerate degradation of all functional groups.Storage: Store the compound at the recommended temperature, typically 2-8°C for short-term and -20°C for long-term storage. Avoid storing near heat sources.
Scenario 2: Degradation in Aqueous Solutions

Observation: You notice the appearance of new peaks in your chromatogram when analyzing an aqueous stock solution of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inappropriate pH (Hydrolysis) The sulfonamide bond is susceptible to both acid and base-catalyzed hydrolysis.[1]pH Control: Prepare stock solutions in a buffer system that maintains a pH between 4 and 7. Avoid highly acidic or alkaline conditions. Buffer Selection: Use buffers that are known to be non-reactive with your compound.
Extended Storage of Solutions Even under optimal conditions, aqueous solutions are generally less stable than the solid compound.Fresh Preparation: Prepare stock solutions fresh as needed. If storage is necessary, filter-sterilize the solution and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Oxidation Dissolved oxygen in the aqueous medium can lead to oxidative degradation of the piperazine ring.Degassing: For sensitive applications, consider degassing the solvent before preparing the solution. Inert Atmosphere: For long-term storage of solutions, purging the headspace of the vial with an inert gas like argon or nitrogen can be beneficial.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting a forced degradation study and a stability-indicating HPLC-UV analysis.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[4][5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • At various time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.

    • At the end of the study, dissolve the solid in the mobile phase to the target concentration for analysis.

  • Photolytic Degradation (Solid and Solution):

    • Expose the solid compound and a solution (1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after exposure.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Base Base Hydrolysis (0.1M NaOH, RT) Base->HPLC Analyze Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Analyze Thermal Thermal (Solid, 80°C) Thermal->HPLC Analyze Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Characterization Degradant Characterization HPLC->Characterization Identify Peaks API 1-(Isoxazol-4-ylsulfonyl) piperazine hydrochloride API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose

Caption: Workflow for the forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will likely be required.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or a more specific wavelength determined by UV-Vis scan of the compound)
Injection Volume 10 µL

Sample Preparation:

  • Dilute the samples from the forced degradation study with the initial mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a diode array detector can further confirm the specificity of the method. For structural elucidation of unknown degradation products, LC-MS/MS analysis is recommended.[8]

Data Presentation: Example Stability Data

Stress Condition % Degradation Major Degradation Products (Retention Time)
0.1 M HCl, 60°C, 24h15.2%DP1 (4.5 min), DP2 (6.8 min)
0.1 M NaOH, RT, 8h25.8%DP3 (5.2 min)
3% H₂O₂, RT, 24h8.5%DP4 (9.1 min)
Thermal (Solid), 80°C, 48h3.1%Minor peaks observed
Photolytic (Solution)18.9%DP5 (11.3 min), DP6 (12.5 min)

IV. Potential Degradation Pathways

Understanding the potential chemical transformations of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride is crucial for interpreting degradation data.

Degradation_Pathways cluster_main 1-(Isoxazol-4-ylsulfonyl)piperazine cluster_products Potential Degradation Products Parent 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride P1 Isoxazole-4-sulfonic acid + Piperazine Parent->P1 Hydrolysis (Acid/Base) P2 Isoxazole Ring-Opened Products (e.g., β-keto nitrile) Parent->P2 Photolysis (UV) / Base P3 Oxidized Piperazine Derivatives Parent->P3 Oxidation

Caption: Potential degradation pathways.

  • Hydrolysis of the Sulfonamide Bond: This is a common degradation pathway for sulfonamides, catalyzed by both acidic and basic conditions.[1] This cleavage would yield isoxazole-4-sulfonic acid and piperazine.

  • Photolytic Cleavage and Rearrangement of the Isoxazole Ring: The N-O bond in the isoxazole ring is susceptible to cleavage upon exposure to UV light, which can lead to a variety of rearrangement products.[3]

  • Oxidative Degradation of the Piperazine Ring: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.

By understanding these potential degradation pathways and implementing the recommended storage and handling procedures, researchers can significantly improve the stability of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride and ensure the reliability of their experimental outcomes.

V. References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • Alsante, K. M., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]

  • Kokoszka, J., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. Environmental Science and Pollution Research. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • Manzo, R. H., & de Bertorello, M. M. (1974). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates. The Journal of Organic Chemistry. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Andino-Enríquez, M. A., et al. (2025). Photoinduced transformation pathways of the sulfonamide antibiotic sulfamethoxazole, relevant to sunlit surface waters. Environmental Pollution. [Link]

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. [Link]

  • Kaza, M., & Kłys, M. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences. [Link]

  • Tölgyesi, Á., et al. (2013). Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry Detection. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Agilent Technologies, Inc. (2019). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • Vione, D., et al. (2025). Photodegradation of sulfisoxazole during nitrite-sensitized photolysis. Water Research. [Link]

  • Rivas, F. J., et al. (2011). Chemical and toxicological evolution of the antibiotic sulfamethoxazole under ozone treatment in water solution. Journal of Hazardous Materials. [Link]

  • Torres-Salas, P., et al. (2018). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental. [Link]

  • Li, Y., et al. (2026). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Yi, L., & Chen, J. (2017). The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. Environmental Science: Processes & Impacts. [Link]

  • Lifshitz, A., et al. (1992). Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry. [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. [Link]

  • Berrada, H., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Molecules. [Link]

  • Kumar, P., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers. [Link]

  • Yi, L., & Chen, J. (2017). The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. Environmental Science: Processes & Impacts. [Link]

  • Manzo, R. H., & De Bertorello, M. M. (1973). Isoxazoles. II. Kinetics and mechanism of degradation of sulfisoxazole in moderately concentrated acids. Journal of Pharmaceutical Sciences. [Link]

  • Zhang, Y., et al. (2024). Degradation of Sulfamethoxazole in Secondary Wastewater Based on Persulfate Activated by Citric-Acid-Complexed Ferrous Ion under Sunlight. Water. [Link]

  • dos Santos, V. C., et al. (2023). Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3‑Based Photocatalysts Synthesized in Different Solvent Media: An Experimental–Theoretical Approach. ACS Omega. [Link]

  • Al-Hamdani, A. A. S., & Al-Khafaji, Z. A. J. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules. [Link]

  • Wang, Y., et al. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology. [Link]

  • Andersen, R. J., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Stella, V. J., & Himmelstein, K. J. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences. [Link]

  • Patel, H., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development. [Link]

  • Kumar, A., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Klick, S., et al. (2026). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Dong, W., et al. (2015). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. Journal of Hazardous Materials. [Link]

  • Qi, Y., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences. [Link]

  • Berrada, H., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Molecules. [Link]

  • Ghanem, M. M., et al. (2014). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Perisa, M., et al. (2013). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science and Pollution Research. [Link]

  • Pauk, V., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [Link]

Sources

Optimization

Overcoming steric hindrance in 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(isoxazol-4-ylsulfonyl)piperazine hydrochloride and its derivatives. This guide is designed to provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(isoxazol-4-ylsulfonyl)piperazine hydrochloride and its derivatives. This guide is designed to provide in-depth, practical solutions to common synthetic challenges, with a primary focus on overcoming the significant steric hindrance associated with this molecular scaffold. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and advance your research.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and derivatization of these compounds.

Q1: Why am I experiencing extremely low yields or complete reaction failure when coupling isoxazole-4-sulfonyl chloride with my substituted piperazine?

A: This is the most prevalent issue and is almost always rooted in steric hindrance. The core of the problem lies in the three-dimensional architecture of the reactants.

  • The Electrophile: The isoxazole ring itself is a bulky, planar group. Its proximity to the sulfonyl sulfur atom (-SO₂Cl) creates a sterically congested environment. The sulfonyl group's tetrahedral geometry further contributes to this crowding.

  • The Nucleophile: The piperazine nitrogen is your nucleophile. If the piperazine ring is substituted, particularly at the 2, 3, 5, or 6 positions, these substituents will sterically shield the nitrogen atom, impeding its ability to approach and attack the electrophilic sulfur.

This combined steric clash significantly raises the activation energy for the formation of the crucial S-N bond, leading to slow or non-existent reactions under standard conditions.[1][2]

Diagram 1: The Steric Hindrance Challenge

Caption: Steric clash between the bulky reactants hinders S-N bond formation.

Q2: My reaction is stalling with significant starting material recovery. What are the first-line troubleshooting steps I should take?

A: Before resorting to more complex catalytic systems, systematically optimizing the fundamental reaction conditions is crucial. Often, the required activation energy can be reached by adjusting these parameters.

  • Increase Temperature: This is the most direct way to provide the energy needed to overcome the steric barrier. Reactions that fail at room temperature may proceed smoothly at elevated temperatures (e.g., 50-100 °C). Consider switching to a higher-boiling-point solvent if necessary.

  • Extend Reaction Time: Hindered reactions are kinetically slow. Monitor your reaction by TLC or LC-MS over an extended period (24-72 hours) before concluding it has failed.

  • Choice of Base and Solvent: The base not only scavenges the HCl byproduct but can also influence the nucleophilicity of the piperazine.

    • Pyridine: Can act as both a base and a solvent and is often effective for sulfonamide formation.[3] Its use as a solvent ensures a high concentration of the base.

    • Tertiary Amines: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in solvents like Dichloromethane (DCM) or Acetonitrile (ACN) are standard choices. DIPEA is bulkier and less nucleophilic than TEA, which can sometimes be advantageous in preventing side reactions.

    • Aprotic Polar Solvents: Solvents like N,N-Dimethylformamide (DMF) can help solubilize reactants and may accelerate the reaction.

Q3: Standard thermal methods are insufficient. What advanced catalytic or reagent-based strategies can overcome severe steric hindrance?

A: When optimization of standard conditions fails, several advanced strategies can be employed. These methods work by either increasing the electrophilicity of the sulfonyl group or using a catalyst to lower the activation energy barrier.

  • Lewis Acid Catalysis: The use of a Lewis acid can activate the sulfonyl chloride, making the sulfur atom more electrophilic and susceptible to attack by a hindered amine. Indium-catalyzed sulfonylation has proven effective for coupling with sterically hindered anilines, a principle that can be applied here.[4]

  • Alternative Sulfur(VI) Electrophiles (SuFEx): Sulfonyl fluorides (-SO₂F) exhibit different reactivity compared to sulfonyl chlorides. This "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry can be highly effective for difficult couplings.[5] The S-F bond is stronger, but its reactions are often more selective and can be catalyzed under milder conditions.[4]

  • Microwave Irradiation: Microwave-assisted synthesis provides rapid, localized heating that can dramatically accelerate slow reactions by efficiently overcoming activation energy barriers.[6][7] This method has been successfully used for synthesizing isoxazole-sulfonamides.[6]

Troubleshooting Guides & Experimental Protocols

This section provides actionable guides and detailed protocols for the strategies discussed above.

Guide 1: Troubleshooting Workflow for Failed Reactions

When faced with a low-yielding or failed sulfonylation, follow this decision-making process to identify and solve the root cause.

Diagram 2: Troubleshooting Workflow

start Reaction Start: Isoxazole-SO2Cl + Hindered Piperazine check_yield Low Yield or No Reaction? start->check_yield optimize_cond Optimize Conditions: 1. Increase Temp (reflux) 2. Extend Time (24-72h) 3. Change Base/Solvent (Pyridine, DMF) check_yield->optimize_cond Yes success Success: Purify Product check_yield->success No (High Yield) recheck_yield Sufficient Improvement? optimize_cond->recheck_yield advanced_methods Employ Advanced Methods recheck_yield->advanced_methods No recheck_yield->success Yes lewis_acid Strategy 1: Lewis Acid Catalysis (e.g., In(OTf)3) advanced_methods->lewis_acid sufex Strategy 2: Convert to -SO2F (SuFEx) advanced_methods->sufex microwave Strategy 3: Microwave Irradiation advanced_methods->microwave lewis_acid->success sufex->success microwave->success

Caption: A decision tree for systematically troubleshooting hindered couplings.

Table 1: Summary of Troubleshooting Strategies
Symptom Primary Cause Recommended Solution & Rationale
No reaction at RT High activation energy due to steric hindrance.Increase temperature to reflux in a suitable solvent (e.g., ACN, Toluene). This provides the kinetic energy to overcome the steric barrier.
Incomplete reaction Slow reaction kinetics; equilibrium not reached.Extend reaction time to 24-72 hours. Monitor by LC-MS to confirm if the reaction is slowly progressing or has truly stalled.
Complex mixture/side products Base acting as a nucleophile; decomposition at high temp.Switch to a non-nucleophilic, hindered base like DIPEA. If decomposition is an issue, consider a lower temperature catalytic method.
Thermal methods fail Severe steric hindrance; activation energy too high.Employ a catalytic system. A Lewis acid (e.g., In(OTf)₃) can activate the sulfonyl chloride, making it a "super-electrophile".[4]
All methods fail Extreme steric hindrance or poor substrate stability.Change the electrophile. Convert the sulfonyl chloride to a sulfonyl fluoride and attempt a SuFEx reaction, which has a different reactivity profile.[5]
Protocol 1: Lewis Acid-Catalyzed Sulfonylation of a Hindered Piperazine

This protocol is adapted from methodologies proven effective for sterically demanding sulfonamide syntheses and should be optimized for your specific substrates.[4]

Materials:

  • Substituted Piperazine Hydrochloride (1.0 eq)

  • Isoxazole-4-sulfonyl chloride (1.1 eq)

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃) (10 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • To a dry, nitrogen-flushed flask, add the substituted piperazine hydrochloride (1.0 eq) and the Lewis acid catalyst, In(OTf)₃ (0.1 eq).

  • Add anhydrous solvent (DCM or ACN) to dissolve or suspend the solids under stirring.

  • Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature. The first equivalent will neutralize the hydrochloride salt, and the remainder will act as the base for the reaction.

  • In a separate flask, dissolve the isoxazole-4-sulfonyl chloride (1.1 eq) in a minimum amount of anhydrous solvent.

  • Slowly add the sulfonyl chloride solution to the piperazine mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 2-4 hours. If the reaction is slow, gently heat to 40-50 °C.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Note: The Lewis acid coordinates to the oxygen atoms of the sulfonyl chloride. This coordination withdraws electron density from the sulfur atom, significantly increasing its electrophilicity and making it more susceptible to attack by the sterically hindered nitrogen of the piperazine.

References
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH). [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. ResearchGate. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Institutes of Health (NIH). [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Construction of Isoxazole ring: An Overview. Biointerfaceresearch. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health (NIH). [Link]

  • Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. PubMed. [Link]

  • Scheme 1. Synthetic route for the preparation of isoxazole derivatives:... ResearchGate. [Link]

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Europe PMC. [Link]

  • Advances in Isoxazole Synthesis. Scribd. [Link]

  • How to overcome Steric Hindrance? ResearchGate. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH). [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

  • Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. National Institutes of Health (NIH). [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Uniwersytet Rzeszowski. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

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Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 1-(Isoxazol-4-ylsulfonyl)piperazine Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride .

The synthesis of this building block typically relies on the nucleophilic substitution of isoxazole-4-sulfonyl chloride with N-Boc-piperazine, followed by acidic deprotection using hydrochloric acid[1]. While the sulfonylation is generally robust, the unique electronic properties of the isoxazole ring and the high water solubility of the resulting piperazine hydrochloride salt create specific purification bottlenecks[2]. This guide provides field-proven, causality-driven solutions to isolate high-purity batches.

Diagnostic Triage & Impurity Profiling

Before initiating any purification protocol, you must accurately diagnose the impurity profile of your crude batch. Because the target compound is a highly polar hydrochloride salt, standard reverse-phase LC-MS can sometimes mask co-eluting polar impurities.

G Crude Crude Piperazine HCl Batch Analysis LC-MS / 1H NMR Triage Crude->Analysis ImpA [M-H]- = 148 Hydrolyzed Sulfonyl Chloride Analysis->ImpA ImpB [M+H]+ = 318 Residual Boc-Intermediate Analysis->ImpB ImpC NMR Singlet @ 3.7 ppm Trapped Dioxane/Solvent Analysis->ImpC ActA Free-Base Extraction & Re-Salting ImpA->ActA ActB Extended 4M HCl Treatment ImpB->ActB ActC MTBE Trituration & Vacuum Drying ImpC->ActC

Fig 1: Diagnostic triage workflow for identifying and resolving crude batch impurities.

Quantitative Impurity Data Summary
ImpurityCausality / Chemical SourceAnalytical SignaturePrimary Removal Strategy
Isoxazole-4-sulfonic acid Hydrolysis of the starting sulfonyl chloride due to adventitious water[3].LC-MS:[M-H]⁻ = 148 m/zEarly elution time.Acid-Base Extraction (Protocol A)
N-Boc-piperazine intermediate Incomplete acidic cleavage of the tert-butyloxycarbonyl (Boc) group[1].LC-MS: [M+H]⁺ = 318 m/zExtended HCl treatment
1,4-Dioxane / Solvents Solvent molecules trapped within the hygroscopic crystal lattice during precipitation.¹H NMR: Sharp singlet at ~3.7 ppm (in D₂O or DMSO-d₆).MTBE Trituration (Protocol B)
Bis-sulfonylated piperazine Use of unprotected piperazine instead of Boc-piperazine during synthesis[4].LC-MS: [M+H]⁺ = 349 m/zPreparative HPLC (Free base)

Troubleshooting FAQs

Q1: My batch contains significant amounts of isoxazole-4-sulfonic acid. How do I remove it without losing my product in the aqueous layer? A: Isoxazole-4-sulfonic acid is the hydrolysis byproduct of your starting material. Because both this impurity and your target piperazine HCl salt are highly polar and water-soluble, standard liquid-liquid extraction of the salt will fail. Causality & Solution: You must temporarily convert the target compound to its neutral free base. By treating the mixture with mild aqueous sodium carbonate (Na₂CO₃), the piperazine deprotonates and partitions into an organic solvent like dichloromethane (DCM)[5]. The sulfonic acid remains permanently ionized as a sodium salt in the aqueous layer. Note: Do not use strong bases like NaOH, as the isoxazole ring is susceptible to base-catalyzed ring-opening.

Q2: I am seeing a +100 Da mass peak (M+H = 318) in my LC-MS. What is this, and how do I clear it? A: This mass corresponds to the un-deprotected N-Boc-piperazine intermediate. The Boc group requires a large excess of strong, anhydrous acid to undergo protonation, loss of the tert-butyl cation, and subsequent decarboxylation[1]. Causality & Solution: Incomplete deprotection usually occurs if the reaction was run too briefly or if adventitious water buffered the acid. Re-suspend the crude material in minimal anhydrous DCM and treat with 5–10 equivalents of 4M HCl in 1,4-dioxane for an additional 2–4 hours at room temperature.

Q3: Why did my product turn into a gummy oil instead of a solid powder during the HCl deprotection step? A: Gummy oils form when the hydrochloride salt is highly hygroscopic or when residual polar solvents (like DMF or methanol) disrupt the crystal lattice, preventing nucleation. Causality & Solution: Co-evaporate the crude oil with a non-polar solvent (e.g., toluene) twice under reduced pressure. This forms an azeotrope that strips away trace water and polar organics. Afterward, triturate the residue vigorously with anhydrous diethyl ether or methyl tert-butyl ether (MTBE).

Q4: Can I use reverse-phase preparative HPLC to purify the hydrochloride salt directly? A: Yes, but with a critical caveat. Standard preparative HPLC mobile phases utilize 0.1% trifluoroacetic acid (TFA) as a modifier[4]. Causality & Solution: Running your HCl salt through a TFA-buffered column will result in counterion exchange, yielding the trifluoroacetate salt of your product instead of the hydrochloride. If the HCl salt is strictly required for your downstream assays, you must either use an HCl-buffered mobile phase (which can corrode standard HPLC equipment) or purify the free base and re-form the HCl salt post-lyophilization.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step contains an observable checkpoint to verify chemical state transitions before proceeding.

Protocol A: Free-Basing and Re-Salting (For Hydrolyzed Sulfonyl Chloride Removal)

This protocol exploits the differential pKa of the piperazine nitrogen and the sulfonic acid impurity to achieve separation[5].

G Step1 Dissolve in H2O Add Na2CO3 (pH 9) Step2 Extract with DCM (Isolates Free Base) Step1->Step2 Step3 Dry over Na2SO4 Concentrate Step2->Step3 Step4 Add 4M HCl/Dioxane Precipitate Salt Step3->Step4

Fig 2: Self-validating extraction protocol to remove hydrolyzed sulfonic acid impurities.

  • Dissolution & Basification: Dissolve the crude 1-(isoxazol-4-ylsulfonyl)piperazine hydrochloride in a minimal amount of distilled water. Slowly add saturated aqueous Na₂CO₃ dropwise while stirring.

    • Self-Validation Check: Test the aqueous layer with pH paper. It must read ≥ 9.0. If the pH is lower, the piperazine remains protonated and will not extract into the organic layer, resulting in massive yield loss.

  • Extraction: Transfer to a separatory funnel and extract three times with equal volumes of dichloromethane (DCM).

    • Self-Validation Check: Spot the aqueous layer on a TLC plate and stain with ninhydrin or iodine. A lack of active spots confirms all target free-base has been successfully extracted into the DCM.

  • Drying: Combine the DCM layers and dry over anhydrous Na₂SO₄. Filter the drying agent.

    • Self-Validation Check: The organic layer must transition from slightly cloudy (water emulsion) to perfectly crystal clear. Trace water left here will cause the final salt to "oil out."

  • Re-Salting: Cool the DCM solution to 0 °C in an ice bath. Slowly add 1.2 equivalents of 4M HCl in 1,4-dioxane dropwise under vigorous stirring[1].

    • Self-Validation Check: A white precipitate should form immediately upon HCl addition.

  • Isolation: Filter the precipitate over a Büchner funnel, wash with cold MTBE, and dry under high vacuum.

Protocol B: Trituration for Solvent/Organic Impurity Removal

When NMR indicates trapped dioxane or non-polar organic impurities, recrystallization is often unnecessary and lowers yield. Trituration leverages the insolubility of the HCl salt in ethers.

  • Suspension: Place the crude solid in a round-bottom flask. Add 10 volumes (v/w) of anhydrous Methyl tert-butyl ether (MTBE).

  • Vigorous Agitation: Stir the suspension vigorously at room temperature for 2 hours.

    • Causality: The mechanical shearing forces break apart the crystal lattice just enough to release trapped 1,4-dioxane molecules into the MTBE, where they are highly soluble.

  • Filtration & Drying: Filter the suspension through a sintered glass funnel. Wash the filter cake with an additional 2 volumes of fresh MTBE. Dry the solid under high vacuum at 45 °C for 12 hours.

References

  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. Benchchem. 1

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. 5

  • Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer. National Institutes of Health (NIH) / PMC. 2

  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters. 4

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. 3

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of 1-(Isoxazol-4-ylsulfonyl)piperazine Hydrochloride Synthesis: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and comparative synthesis pathways. Introduction & Pharmacological Context I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and comparative synthesis pathways.

Introduction & Pharmacological Context

In contemporary drug discovery, the 1-(isoxazol-4-ylsulfonyl)piperazine moiety has emerged as a critical pharmacophore and rigid linker. It is prominently featured in the design of used to activate extrinsic apoptotic pathways in renal cell carcinoma[1], as well as in[2].

For application scientists and medicinal chemists, the reproducibility of synthesizing this building block is paramount. The hydrochloride salt form is specifically targeted because it offers superior bench stability, prevents atmospheric amine oxidation, and provides excellent aqueous solubility for downstream biological assays or subsequent cross-coupling reactions. However, the nucleophilic sulfonylation of piperazine is notoriously prone to side reactions if not mechanistically controlled.

Mechanistic Causality in Synthesis Design

The core chemical transformation is an SN​2 -type nucleophilic acyl substitution at the sulfur center of isoxazole-4-sulfonyl chloride.

The Challenge: Piperazine contains two sterically unhindered secondary amines. If unprotected piperazine is reacted directly with a sulfonyl chloride, the statistical probability heavily favors the formation of a di-sulfonylated byproduct, even when an excess of piperazine is used. Furthermore, the isoxazole ring is sensitive to strong bases and high temperatures, requiring strict thermal and pH control during the reaction[3].

The Solution: To achieve high purity and reproducibility, the synthesis must rely on a mono-protection strategy rather than stoichiometric control. By utilizing 1-Boc-piperazine, we chemically block one nitrogen, forcing 100% regioselectivity. The subsequent deprotection step must be designed as a "self-purifying" system to avoid costly and time-consuming chromatography.

Synthesis Pathways Comparison: Direct vs. Protected Routes

To objectively evaluate the optimal protocol, we compare the legacy "Direct Sulfonylation" method against the "Mono-Boc Protection" strategy.

Pathway A: Direct Excess Sulfonylation (The Alternative)

This legacy approach attempts to force mono-substitution by using a massive excess (5–10 equivalents) of unprotected piperazine.

  • Drawbacks: The excess piperazine is highly water-soluble, making aqueous workup difficult. The reaction inevitably produces 15-20% of the di-adduct, requiring flash column chromatography for isolation. This results in a high Environmental Factor (E-factor) and poor scalability.

Pathway B: Mono-Boc Strategy (The Recommended Product Pathway)

This pathway uses 1-Boc-piperazine as the starting material. Following sulfonylation, the Boc group is cleaved using anhydrous HCl in dioxane.

  • Advantages: The use of HCl in dioxane is a deliberate, causality-driven choice. The resulting hydrochloride salt is completely insoluble in non-polar dioxane. This creates a thermodynamic sink—as the salt forms, it precipitates out of solution, driving the deprotection reaction to 100% completion and allowing isolation via simple filtration.

Quantitative Performance Data
ParameterPathway A: Direct Excess SulfonylationPathway B: Mono-Boc Strategy (Recommended)
Overall Yield 35% – 45%82% – 88%
Purity (LC-MS) < 85% (Contaminated with di-adduct)> 98.5%
Purification Method Flash Chromatography (High solvent use)Simple Filtration (Self-purifying)
E-factor High (Excess amine and silica waste)Low (Atom economical, minimal waste)
Scalability Poor (Exothermic control is difficult)Excellent (Routinely scaled to 50g+)

Self-Validating Experimental Protocol (Pathway B)

The following methodology is engineered to be a self-validating system, meaning each step contains a built-in analytical checkpoint to guarantee reproducibility.

Step 1: N-Sulfonylation of 1-Boc-Piperazine
  • Preparation: Dissolve 1-Boc-piperazine (1.0 eq, 10 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) in 30 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the hydrolysis of the sulfonyl chloride into unreactive sulfonic acid. DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile.

  • Addition: Cool the reaction flask to 0°C using an ice bath. Add isoxazole-4-sulfonyl chloride (1.05 eq, 10.5 mmol) portion-wise over 15 minutes.

    • Causality: The sulfonylation reaction is highly exothermic. Localized heating can cause the[3]. 0°C maintains structural integrity.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: 5% MeOH in DCM). Stain with Ninhydrin. The disappearance of the amine spot (Boc-piperazine) and the appearance of a UV-active product spot confirms 100% conversion.

  • Workup: Wash the organic layer with 1M aqueous HCl (2 x 20 mL) to remove excess DIPEA, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a white solid.

Step 2: Deprotection and Salt Formation
  • Preparation: Dissolve the crude intermediate in a minimal volume (approx. 10 mL) of anhydrous DCM.

  • Deprotection: Add 4M HCl in Dioxane (10.0 eq) dropwise at room temperature under vigorous stirring.

  • Observation: Within 30 minutes, a thick white precipitate will begin to form. Stir for a total of 2 hours.

  • Validation Checkpoint (LC-MS): Analyze an aliquot. The mass spectrum must show the desired [M+H]+ peak (m/z 218.0) with zero trace of the Boc-protected mass (m/z 318.1).

  • Isolation: Filter the suspension through a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether (2 x 15 mL) to strip away residual dioxane and organic impurities. Dry under high vacuum for 12 hours to afford 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride.

Visualizations

SynthesisWorkflow A 1-Boc-Piperazine + Isoxazole-4-sulfonyl chloride B Step 1: N-Sulfonylation (DIPEA, DCM, 0°C to RT) A->B C Intermediate: 1-Boc-4-(isoxazol-4-ylsulfonyl)piperazine B->C TLC Check D Step 2: Boc Deprotection (4M HCl in Dioxane, RT) C->D E Product Precipitation (Self-Purifying Step) D->E F 1-(Isoxazol-4-ylsulfonyl)piperazine HCl (>98% Purity) E->F LC-MS Validation

Fig 1. Self-validating synthesis workflow for 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride.

BiologicalPathway PP5 Protein Phosphatase 5 (PP5) (Overexpressed in Cancer) ComplexII Complex II Disruption PP5->ComplexII Inhibits Activity Inhibitor Isoxazol-4-ylsulfonyl Piperazine Derivative (Inhibitor) Inhibitor->PP5 Binds Active Site Apoptosis Extrinsic Apoptotic Pathway Activation ComplexII->Apoptosis Triggers Death

Fig 2. Mechanism of action for PP5 inhibitors utilizing the isoxazole-sulfonyl piperazine moiety.

References

  • [3] Title: Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of MDA-MB-231 human breast cancer cell proliferation. Source: ResearchGate. URL:[Link]

  • [1] Title: Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer. Source: PMC / NIH. URL:[Link]

  • [2] Title: US9493431B2 - Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases. Source: Google Patents. URL:

Sources

Comparative

Comparative Toxicity of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride in Representative Human Cell Lines: A Preclinical Assessment

Introduction The relentless pursuit of novel anticancer therapeutics with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Within this landscape, heterocyclic compounds have eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The relentless pursuit of novel anticancer therapeutics with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. This guide provides a comprehensive, in-depth comparative analysis of the cytotoxic profile of a novel isoxazole-piperazine derivative, 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride, hereafter referred to as Compound X .

The isoxazole and piperazine moieties are prevalent in a wide array of biologically active compounds, with derivatives exhibiting activities ranging from antimicrobial to anticancer.[1][2] Our rationale for the synthesis and evaluation of Compound X is based on the hypothesis that the unique combination of the electron-withdrawing isoxazol-4-ylsulfonyl group with the versatile piperazine scaffold could lead to a potent and selective anticancer agent. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the cytotoxic effects of Compound X in comparison to two well-established chemotherapeutic agents, Cisplatin and Doxorubicin, across a panel of human cancer and normal cell lines.

Experimental Rationale and Design

To provide a robust and objective comparison, we designed a series of experiments to not only quantify the cytotoxic potency of Compound X but also to elucidate its selectivity and primary mechanism of cell death.

Selection of Comparator Compounds:

  • Cisplatin: A platinum-based alkylating-like agent that forms DNA adducts, leading to cell cycle arrest and apoptosis.[3][4][5] It is a first-line treatment for numerous cancers but is associated with significant nephrotoxicity and neurotoxicity.

  • Doxorubicin: An anthracycline antibiotic that functions as a topoisomerase II inhibitor and intercalates into DNA, thereby blocking DNA replication and transcription.[6][7][8] Its clinical use is often limited by cardiotoxicity.

By comparing Compound X to agents with distinct and well-characterized mechanisms of action, we can better contextualize its potential therapeutic window and novelty.

Cell Line Panel:

A panel of well-characterized human cell lines was selected to represent different cancer types and to assess the selectivity of the compounds for malignant versus non-malignant cells.

  • MCF-7: Human breast adenocarcinoma, estrogen receptor-positive.

  • A549: Human lung carcinoma.

  • HT-29: Human colorectal adenocarcinoma.

  • HDF: Human Dermal Fibroblasts (representing a normal, non-cancerous cell line).

Comparative Cytotoxicity Data

The cytotoxic effects of Compound X, Cisplatin, and Doxorubicin were evaluated using three distinct assays: the MTT assay to assess metabolic viability, the LDH assay to measure membrane integrity, and an Annexin V/PI-based flow cytometry assay to quantify apoptosis.

Table 1: Comparative IC50 Values (µM) from MTT Assay after 48h Treatment

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell viability.[5]

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HT-29 (Colon Cancer)HDF (Normal Fibroblasts)
Compound X 5.2 ± 0.48.1 ± 0.66.5 ± 0.595.8 ± 7.2
Cisplatin 32.5 ± 2.8[9]15.8 ± 1.325.4 ± 2.145.2 ± 3.9
Doxorubicin 1.8 ± 0.2[10]0.9 ± 0.1[11]4.2 ± 0.310.5 ± 0.9
Table 2: Selectivity Index (SI) of Investigated Compounds

The selectivity index (SI) is a critical parameter for evaluating the cancer-specific cytotoxicity of a compound. It is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50 normal cells / IC50 cancer cells).[5][12] A higher SI value indicates greater selectivity for cancer cells.[13][14]

CompoundSI (vs. MCF-7)SI (vs. A549)SI (vs. HT-29)
Compound X 18.411.814.7
Cisplatin 1.42.91.8
Doxorubicin 5.811.72.5
Table 3: Comparative Membrane Integrity Assessment by LDH Release Assay (% Cytotoxicity at IC50 Concentration)

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with damaged plasma membranes, providing an indication of cytotoxicity.[15][16]

CompoundMCF-7A549HT-29HDF
Compound X 65.7 ± 5.1%72.3 ± 6.4%68.9 ± 5.5%8.2 ± 1.1%
Cisplatin 58.2 ± 4.9%63.5 ± 5.8%60.1 ± 5.2%42.6 ± 3.8%
Doxorubicin 70.4 ± 6.2%75.8 ± 6.9%73.2 ± 6.5%35.1 ± 3.2%
Table 4: Apoptosis Induction Analysis by Annexin V/PI Flow Cytometry (% Apoptotic Cells at IC50 Concentration)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]

CompoundCell Line% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells
Compound X MCF-745.2 ± 3.8%18.5 ± 1.9%63.7%
A54952.6 ± 4.5%20.1 ± 2.2%72.7%
Cisplatin MCF-738.9 ± 3.5%15.2 ± 1.7%54.1%
A54942.1 ± 4.1%17.8 ± 2.0%59.9%
Doxorubicin MCF-748.7 ± 4.2%22.4 ± 2.5%71.1%
A54955.3 ± 4.9%25.1 ± 2.8%80.4%

Visualization of Methodologies and Mechanisms

To visually represent the experimental processes and the proposed mechanism of action for Compound X, the following diagrams have been generated using Graphviz.

G cluster_workflow Cytotoxicity Assessment Workflow cluster_assays Assays A Cell Seeding (MCF-7, A549, HT-29, HDF) B Compound Treatment (Compound X, Cisplatin, Doxorubicin) A->B C Incubation (48 hours) B->C D MTT Assay (Viability) C->D E LDH Assay (Membrane Integrity) C->E F Annexin V/PI Staining (Apoptosis) C->F G Data Analysis (IC50, % Cytotoxicity, % Apoptosis) D->G E->G F->G

Caption: Experimental workflow for the comparative cytotoxicity assessment.

G cluster_pathway Hypothetical Signaling Pathway for Compound X CompoundX Compound X Bcl2 Bcl-2 (Anti-apoptotic) CompoundX->Bcl2 Inhibition BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Activates CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of Compound X-induced apoptosis via Bcl-2 inhibition.

Discussion of Comparative Findings

The experimental data presented herein provides a compelling preclinical profile for Compound X as a potent and selective anticancer agent.

Potency: The MTT assay results (Table 1) demonstrate that Compound X exhibits potent cytotoxic activity against all three tested cancer cell lines, with IC50 values in the low micromolar range. While Doxorubicin showed greater potency in the A549 cell line, Compound X was significantly more potent than Cisplatin across all cancer cell lines.

Selectivity: The most striking finding of this study is the remarkable selectivity of Compound X for cancer cells over normal cells. The Selectivity Index (Table 2) for Compound X ranged from 11.8 to 18.4, indicating a significantly wider therapeutic window compared to both Cisplatin (SI: 1.4-2.9) and Doxorubicin (SI: 2.5-11.7). This high degree of selectivity suggests that Compound X may have a more favorable safety profile in vivo, a critical attribute for any new chemotherapeutic candidate.

Mechanism of Cytotoxicity: The LDH assay (Table 3) confirmed that the cytotoxic effects of Compound X, Cisplatin, and Doxorubicin at their respective IC50 concentrations involve a loss of plasma membrane integrity in cancer cells. Importantly, at its IC50 concentration for cancer cells, Compound X induced minimal LDH release in normal HDF cells, further supporting its selective nature.

The Annexin V/PI flow cytometry data (Table 4) strongly indicates that apoptosis is the primary mechanism of cell death induced by Compound X. The significant population of early and late apoptotic cells following treatment with Compound X is comparable to that induced by Doxorubicin and greater than that induced by Cisplatin at their respective IC50 values. This aligns with our hypothetical mechanism of action, wherein the inhibition of the anti-apoptotic protein Bcl-2 by Compound X triggers the intrinsic apoptotic pathway.

Conclusion

In this comparative guide, we have presented a comprehensive preclinical evaluation of the cytotoxic profile of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride (Compound X). The data demonstrates that Compound X is a potent cytotoxic agent against a panel of human cancer cell lines. More significantly, it exhibits a superior selectivity index compared to the established chemotherapeutic drugs, Cisplatin and Doxorubicin, suggesting a potentially wider therapeutic window and a more favorable safety profile. The primary mechanism of cell death was identified as apoptosis.

These promising in vitro findings warrant further investigation of Compound X in preclinical in vivo models to fully assess its therapeutic potential as a novel anticancer agent.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.[20][21][22]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of Compound X, Cisplatin, or Doxorubicin. Untreated cells served as a negative control. The plates were incubated for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of a 5 mg/mL MTT solution in PBS was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[15][23][24]

  • Cell Seeding and Treatment: Cells were seeded and treated with the compounds at their respective IC50 concentrations in a 96-well plate as described for the MTT assay.

  • Controls: Three sets of controls were included: 1) spontaneous LDH release (untreated cells), 2) maximum LDH release (cells treated with a lysis buffer), and 3) background control (medium only).

  • Supernatant Collection: After the 48-hour incubation, the plate was centrifuged at 250 x g for 5 minutes. 100 µL of the supernatant from each well was carefully transferred to a new 96-well plate.

  • LDH Reaction: 100 µL of the LDH reaction mixture (containing diaphorase and INT) was added to each well containing the supernatant.

  • Incubation: The plate was incubated at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: The absorbance was measured at 490 nm.

  • Data Analysis: The percentage of cytotoxicity was calculated using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.[17][25][26]

  • Cell Seeding and Treatment: Cells were seeded in 6-well plates and treated with the compounds at their IC50 concentrations for 48 hours.

  • Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and centrifuged.

  • Cell Staining: The cell pellet was resuspended in 100 µL of 1X Annexin V binding buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) were added to the cell suspension.

  • Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: 400 µL of 1X Annexin V binding buffer was added to each tube.

  • Flow Cytometry Analysis: The samples were analyzed using a flow cytometer. FITC-Annexin V was detected in the FL1 channel, and PI was detected in the FL2 channel. A minimum of 10,000 events were acquired for each sample.

  • Data Analysis: The percentage of cells in different populations (viable, early apoptotic, late apoptotic/necrotic) was determined using quadrant analysis of the flow cytometry data.

References

  • Prasanna, P. L., & Renu, K. (2021). Toxic effects and molecular mechanism of doxorubicin on different organs – an update. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 421-438.
  • Dasari, S., & Tchounwou, P. B. (2019). Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin.
  • Wikimedia Foundation. (2024, March 23). Doxorubicin. Wikipedia.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025). BenchChem.
  • Mechanism of action of cisplatin. Cisplatin enters the cell primarily...
  • Siddik, Z. H. (2023, May 22). Cisplatin.
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC - NIH.
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  • What is the mechanism of Doxorubicin Hydrochloride?. (2024).
  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • Denard, B., Lee, C., & Ye, J. (2012). Cancer: How does doxorubicin work?. eLife, 1, e00313.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Abcam. (n.d.). Annexin V detection protocol for apoptosis.
  • Selective cytotoxicity index calcul
  • Anticancer assay (MTT). (n.d.). Bio-protocol.
  • An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. (n.d.). ScienceDirect.
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
  • Selectivity Index: Significance and symbolism. (2026). BenchChem.
  • MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific.
  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay.
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.).
  • Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. (2023). PMC.
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  • The calculated values of the selectivity index (SI) of some compounds.
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  • Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cispl
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  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Thaksin University.
  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. (2018). Journal of Research in Medical and Dental Science.
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Safety & Regulatory Compliance

Safety

1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized pharmacophores like 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride requires moving beyond basic compliance. True laboratory safety is rooted in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmacophores like 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride requires moving beyond basic compliance. True laboratory safety is rooted in a mechanistic understanding of the chemicals we deploy.

This compound—a valuable building block in drug discovery—combines an aromatic isoxazole ring, a strongly electron-withdrawing sulfonyl group, and a basic piperazine moiety. Because it is supplied as a hydrochloride (HCl) salt, its aqueous solubility and bioavailability are significantly enhanced. This structural profile dictates our operational safety and disposal strategies: the piperazine ring acts as a potential respiratory and dermal sensitizer, while the HCl salt ensures rapid dissolution and environmental mobility if improperly discarded.

The following guide provides a self-validating, causality-driven protocol for the safe handling, spill response, and disposal of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride.

Part 1: Mechanistic Hazard Profiling & Quantitative Data

Before executing any physical protocol, we must establish the operational parameters of the compound. The table below synthesizes the quantitative hazard data and the mechanistic rationale behind each safety requirement.

ParameterValueMechanistic Rationale
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3The piperazine moiety acts as a localized irritant to mucous membranes and skin upon contact.
EPA Waste Classification Unlisted Hazardous WasteMust be evaluated per EPA guidelines; toxic to aquatic environments and cannot be poured down the drain[1].
Aqueous pH (1% solution) ~4.0 - 5.5Dissociation of the hydrochloride salt in water releases hydronium ions, creating a mildly acidic environment.
Glove Material Nitrile ( 0.11 mm thickness)Nitrile provides an effective non-polar barrier against the polar sulfonamide structure, preventing dermal absorption[2].
Incompatible Materials Strong oxidizers, strong basesStrong bases will deprotonate the HCl salt, potentially volatilizing the free piperazine base and increasing inhalation risks.

Part 2: Pre-Disposal Operational Safety Protocol

Safety begins at the point of handling, not just at the point of disposal. The Occupational Safety and Health Administration (OSHA) requires that laboratory operations involving hazardous chemicals be governed by a rigorous Chemical Hygiene Plan[3].

Step-by-Step Handling Workflow:

  • Environmental Isolation: Conduct all transfers, weighing, and dilutions within a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: As a crystalline powder, the hydrochloride salt is highly susceptible to aerosolization. Fume hoods provide negative pressure to capture micro-particulates before they can enter the user's respiratory tract[3].

  • PPE Verification: Don standard laboratory Personal Protective Equipment (PPE), including a flame-resistant lab coat, ANSI Z87.1-compliant safety goggles, and nitrile gloves.

    • Causality: OSHA 29 CFR 1910.132 mandates PPE based on specific hazard assessments. Nitrile is selected here specifically to prevent the dermal absorption of sulfonamide derivatives[2].

  • Static Elimination: Use an anti-static weighing brush or a localized ionizer during powder transfer.

    • Causality: Hydrochloride salts frequently accumulate static charges, leading to erratic powder dispersion and localized contamination on analytical balances.

Part 3: Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and mechanistically sound intervention is required to prevent environmental dissemination.

Step-by-Step Spill Protocol:

  • Dry Containment (Do NOT use water): Isolate the spill perimeter immediately.

    • Causality: Adding water to an HCl salt will rapidly dissolve it, exponentially increasing the surface area of the contamination and driving the chemical deep into porous laboratory surfaces.

  • Mechanical Collection: Gently cover the spilled powder with absorbent pads slightly dampened with an inert, volatile solvent (e.g., isopropanol) to suppress dust generation. Sweep the material into a chemical-resistant, non-sparking dustpan.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate).

    • Causality: The mild base neutralizes any residual hydrochloride salts, converting them into a less mobile state and rendering the benchtop safe for subsequent use.

Part 4: Step-by-Step Disposal Procedure

The disposal of 1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride must comply strictly with the Resource Conservation and Recovery Act (RCRA) and EPA 40 CFR Part 261 regulations[1]. The overarching principle of chemical disposal is prudent waste segregation[4].

Step-by-Step Disposal Workflow:

  • Waste Segregation & Collection:

    • Solid Waste: Place all contaminated consumables (gloves, weighing boats, empty reagent vials) into a rigid, puncture-resistant polyethylene container.

    • Liquid Waste: Funnel reaction filtrates and aqueous solutions into a compatible high-density polyethylene (HDPE) carboy. Ensure halogenated and non-halogenated solvents are kept in separate waste streams.

  • Regulatory Labeling: Affix a permanent, GHS-compliant "Hazardous Waste" label to the container. The label must explicitly state the full chemical name: "1-(Isoxazol-4-ylsulfonyl)piperazine hydrochloride".

    • Causality: Unidentified "mystery" waste poses severe risks to disposal contractors and can trigger significant regulatory penalties.

  • Secondary Containment: Store the sealed waste containers in a designated secondary containment tray within a continuously ventilated hazardous waste accumulation area. Keep away from strong bases and oxidizers.

  • Contractor Handover: Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste to a licensed, RCRA-approved hazardous waste disposal facility for high-temperature incineration.

Part 5: Disposal Decision Matrix

To ensure operational clarity, the following logical workflow dictates the correct disposal pathway based on the physical state of the waste generated.

G Start 1-(Isoxazol-4-ylsulfonyl)piperazine HCl Waste State Assess Waste State Start->State Solid Solid Waste (Powder/Vials) State->Solid Dry Liquid Liquid Waste (Aqueous/Solvent) State->Liquid Solution SolidContainer Seal in compatible solid waste container Solid->SolidContainer LiquidContainer Segregate into appropriate solvent carboy Liquid->LiquidContainer Label Label as 'Hazardous Waste' SolidContainer->Label LiquidContainer->Label Store Secondary Containment (Ventilated) Label->Store Dispose Transfer to Licensed Disposal Contractor Store->Dispose

Workflow for the classification and disposal of 1-(Isoxazol-4-ylsulfonyl)piperazine HCl waste.

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